molecular formula C31H28F2N4O3 B15614741 DH-376

DH-376

货号: B15614741
分子量: 542.6 g/mol
InChI 键: GVLOFRPVRYAFKI-VSGBNLITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DH-376 is a useful research compound. Its molecular formula is C31H28F2N4O3 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C31H28F2N4O3

分子量

542.6 g/mol

IUPAC 名称

[(2R,5R)-2-benzyl-5-prop-2-ynoxypiperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone

InChI

InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1

InChI 键

GVLOFRPVRYAFKI-VSGBNLITSA-N

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of GC-376: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC-376 is a potent broad-spectrum antiviral agent targeting the main protease (Mpro or 3CLpro) of a wide range of coronaviruses, including SARS-CoV-2. This document provides a comprehensive technical overview of the mechanism of action of GC-376, detailing its molecular interactions, inhibitory kinetics, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising antiviral compound.

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective broad-spectrum antiviral therapies. The coronavirus main protease (Mpro), a highly conserved cysteine protease, is essential for the viral life cycle, as it cleaves the viral polyproteins into functional proteins required for replication and transcription.[1] This makes Mpro a prime target for antiviral drug development. GC-376 is a dipeptide-based prodrug that has demonstrated significant inhibitory activity against the Mpro of several coronaviruses.[1]

Mechanism of Action

GC-376 is a prodrug of the aldehyde inhibitor, GC-373.[2] In an aqueous environment, the bisulfite adduct of GC-376 is released, converting it to its active aldehyde form, GC-373.[2] The aldehyde warhead of GC-373 then forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the main protease.[3] This covalent modification blocks the substrate-binding pocket and inactivates the enzyme, thereby preventing the cleavage of viral polyproteins and halting viral replication.[3]

Signaling Pathway of Mpro Inhibition by GC-376

G cluster_virus Coronavirus Life Cycle cluster_drug GC-376 Action Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Polyproteins (pp1a/pp1ab) Uncoating->Translation Mpro Main Protease (Mpro/3CLpro) Translation->Mpro Polyprotein_Cleavage Polyprotein Cleavage Mpro->Polyprotein_Cleavage Catalyzes Functional_Proteins Functional Viral Proteins Polyprotein_Cleavage->Functional_Proteins Replication Viral RNA Replication & Transcription Functional_Proteins->Replication Assembly Virion Assembly & Release Replication->Assembly GC376_Prodrug GC-376 (Prodrug) GC373_Active GC-373 (Active Aldehyde) GC376_Prodrug->GC373_Active Aqueous Conversion Inhibition Covalent Inhibition of Mpro GC373_Active->Inhibition Inhibition->Mpro Targets

Figure 1: Coronavirus replication cycle and the inhibitory action of GC-376.

Quantitative Data

The inhibitory activity and cytotoxic profile of GC-376 have been evaluated across various coronaviruses and cell lines. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of GC-376 against Coronavirus Main Proteases (Enzymatic Assays)
Virus Target MproAssay TypeIC50 (µM)Ki (nM)Reference(s)
SARS-CoV-2FRET0.19 - 0.8940[3][4]
SARS-CoVFRET0.05 - 4.8720[2][4][5]
MERS-CoVFRET1.56 - 2.16-[3][5]
Feline Infectious Peritonitis Virus (FIPV)FRET0.49 - 0.722.1[2][3][4]
Porcine Epidemic Diarrhea Virus (PEDV)FRET~1.11-[3]
Transmissible Gastroenteritis Virus (TGEV)FRET0.82-[3]

IC50 (Half-maximal inhibitory concentration): Concentration of the inhibitor that reduces enzyme activity by 50%. Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

Table 2: Antiviral Activity and Cytotoxicity of GC-376 (Cell-Based Assays)
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2Vero E60.5 - 3.4>100 - >200>29.4 - >200[1][4][6]
SARS-CoV-2293T ACE20.02--[7]
MERS-CoVHuh7~1.0>100>100[8]
Feline Infectious Peritonitis Virus (FIPV)CRFK0.07 - 0.22>100>454[8]
Human Coronavirus NL63 (HCoV-NL63)Caco-20.70--[1]

EC50 (Half-maximal effective concentration): Concentration of the drug that inhibits 50% of viral activity. CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes 50% cell death. SI (Selectivity Index): CC50/EC50; a measure of the drug's therapeutic window.

Table 3: Binding Affinity of GC-376 for SARS-CoV-2 Mpro
TechniqueParameterValue (µM)Reference(s)
Isothermal Titration Calorimetry (ITC)KD1.6[3]

KD (Dissociation constant): A measure of the binding affinity between the inhibitor and the enzyme.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of GC-376 are provided below.

Mpro Inhibition Assay (FRET-based)

This assay biochemically quantifies the inhibitory effect of GC-376 on the enzymatic activity of the coronavirus main protease.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescent signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Mpro Enzyme: Dilute to the desired working concentration in assay buffer and keep on ice.

    • FRET Substrate: Prepare a stock solution in DMSO.

    • GC-376: Prepare a stock solution in DMSO and create serial dilutions.

  • Assay Procedure:

    • In a black microplate, add the Mpro enzyme solution to each well.

    • Add the different concentrations of GC-376 to the respective wells. Include DMSO-only wells as a negative control.

    • Pre-incubate the plate to allow inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified Mpro in a suitable buffer (e.g., PBS).

    • Prepare a solution of GC-376 in the same buffer.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the Mpro solution into the sample cell of the ITC instrument.

    • Load the GC-376 solution into the injection syringe.

    • Perform a series of injections of GC-376 into the Mpro solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of GC-376 to Mpro.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified Mpro in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Prepare a stock solution of GC-376.

  • Assay Setup:

    • In a PCR plate, mix the Mpro solution, the fluorescent dye, and either GC-376 or a vehicle control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Gradually increase the temperature and monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the transition in the melting curve represents the Tm.

    • Compare the Tm of Mpro with and without GC-376 to determine the thermal shift (ΔTm).

Mandatory Visualizations

Experimental Workflow for Antiviral Activity Evaluation

Figure 2: General experimental workflow for evaluating GC-376 antiviral activity.

Conclusion

GC-376 is a potent inhibitor of the coronavirus main protease, acting as a prodrug that covalently modifies the active site cysteine of the enzyme. Its broad-spectrum activity against various coronaviruses, coupled with a favorable safety profile in preclinical studies, underscores its potential as a therapeutic agent for current and future coronavirus outbreaks. The detailed experimental protocols and compiled quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development. Further investigation into the clinical efficacy and potential for resistance development will be crucial in advancing GC-376 as a viable treatment option.

References

An In-depth Technical Guide to the Structure and Synthesis of DH-376 (GC-376)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH-376, more commonly known as GC-376, is a potent, broad-spectrum antiviral agent that has garnered significant attention for its efficacy against a range of viruses, most notably coronaviruses. It is a prodrug of the aldehyde inhibitor GC-373 and functions by targeting the viral 3C-like protease (3CLpro or Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of GC-376, supplemented with quantitative data and detailed experimental protocols.

Structure of GC-376

GC-376 is a dipeptidyl bisulfite adduct. Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate[1]
Chemical Formula C21H30N3NaO8S[1]
Molar Mass 507.53 g·mol−1[1]
SMILES CC(C)C--INVALID-LINK--C(O)S(=O)(=O)[O-]">C@@HNC(=O)OCC2=CC=CC=C2.[Na+][1]
InChI Key BSPJDKCMFIPBAW-JPBGFCRCSA-M[1]

Synthesis of GC-376

The synthesis of GC-376 is a multi-step process that first involves the synthesis of its active aldehyde form, GC-373, followed by the formation of the bisulfite adduct.

General Synthetic Workflow

The overall synthetic strategy relies on standard peptide coupling reactions to form the dipeptide backbone. This is followed by the reduction of an ester group to an alcohol and subsequent oxidation to the aldehyde (GC-373). Finally, GC-373 is reacted with sodium bisulfite to yield GC-376.

Synthesis_Workflow Start N-Cbz-L-Leucine + L-γ-Glutamyl-γ-lactam methyl ester HCl PeptideCoupling Peptide Coupling (HATU, DIPEA, DMF) Start->PeptideCoupling DipeptideEster Dipeptide Methyl Ester PeptideCoupling->DipeptideEster Reduction Reduction (DIBAL-H, THF) DipeptideEster->Reduction Alcohol Dipeptide Alcohol Reduction->Alcohol Oxidation Oxidation (Dess-Martin Periodinane, DCM) Alcohol->Oxidation GC373 GC-373 (Aldehyde) Oxidation->GC373 BisulfiteAddition Bisulfite Addition (NaHSO3, Ethanol (B145695)/Water) GC373->BisulfiteAddition GC376 GC-376 BisulfiteAddition->GC376

Caption: General synthetic workflow for GC-376.

Experimental Protocols

Protocol 1: Synthesis of the Aldehyde Precursor (GC-373)

This protocol is adapted from established methodologies for the synthesis of dipeptidyl aldehydes.

Materials:

  • N-Cbz-L-Leucine

  • L-γ-Glutamyl-γ-lactam methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous THF (Tetrahydrofuran)

  • DIBAL-H (Diisobutylaluminium hydride)

  • Anhydrous DCM (Dichloromethane)

  • Dess-Martin periodinane

  • Silica (B1680970) gel for column chromatography

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), methanol, hexane)

Procedure:

  • Peptide Coupling:

    • Dissolve N-Cbz-L-Leucine (1.0 eq), L-γ-Glutamyl-γ-lactam methyl ester hydrochloride (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous work-up and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the dipeptide methyl ester.

  • Reduction of the Ester:

    • Dissolve the dipeptide methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add DIBAL-H (1.1 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until the layers separate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the alcohol intermediate.

  • Oxidation to the Aldehyde (GC-373):

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and Na2S2O3.

    • Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford GC-373 as a white solid.

Protocol 2: Synthesis of GC-376 from GC-373

This protocol describes the formation of the bisulfite adduct from the aldehyde precursor.

Materials:

  • GC-373 (aldehyde precursor)

  • Sodium bisulfite (NaHSO3)

  • Ethanol

  • Water

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • Dissolve GC-373 (1.0 eq) in a mixture of ethyl acetate and ethanol (e.g., 2:1 v/v).

  • Add a solution of sodium bisulfite (1.0-1.2 eq) in water to the aldehyde solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours, during which a white precipitate should form.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the solid under vacuum to yield GC-376 as a white crystalline solid.

Mechanism of Action

GC-376 is a prodrug that converts to its active aldehyde form, GC-373, under physiological conditions. GC-373 is a potent inhibitor of the viral 3C-like protease (3CLpro), a cysteine protease that is essential for the replication of many RNA viruses, including coronaviruses.[1][2]

The 3CLpro is responsible for cleaving the viral polyprotein into functional non-structural proteins.[3][4] GC-373 inhibits this process by forming a covalent bond with the catalytic cysteine residue in the active site of the enzyme.[1] This covalent modification blocks the protease's ability to cleave the viral polyprotein, thereby halting viral replication.[2]

Mechanism_of_Action cluster_host_cell Host Cell cluster_drug_action Drug Action ViralRNA Viral RNA Entry Translation Translation of Polyproteins (pp1a, pp1ab) ViralRNA->Translation ViralProtease Viral 3CL Protease (Mpro) Translation->ViralProtease Cleavage Polyprotein Cleavage ViralProtease->Cleavage Catalyzes FunctionalProteins Functional Viral Proteins Cleavage->FunctionalProteins Replication Viral Replication & Assembly FunctionalProteins->Replication NewVirions New Virions Replication->NewVirions GC376 GC-376 (Prodrug) GC373 GC-373 (Active Aldehyde) GC376->GC373 Conversion Inhibition Inhibition GC373->Inhibition Inhibition->ViralProtease

Caption: Mechanism of action of GC-376.

Quantitative Data

The inhibitory activity of GC-376 has been quantified in various studies. The following tables summarize key in vitro efficacy data.

Table 1: Inhibitory Activity of GC-376 against Viral 3C-like Proteases (Enzyme-based Assays)

VirusProteaseAssay TypeIC50 (µM)Ki (nM)Reference
Porcine Epidemic Diarrhea Virus (PEDV)3CLpro-~1.11-[5]
SARS-CoV-2MproFRET1.5-[6]
SARS-CoVMpro--20[7]
Feline Infectious Peritonitis Virus (FIPV)MproFRET-2.1[7]

Table 2: Antiviral Activity of GC-376 in Cell-Based Assays

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Reference
SARS-CoV-2Vero E6-0.18>200[6]

Conclusion

GC-376 is a promising antiviral compound with a well-defined structure, a feasible synthetic route, and a clear mechanism of action. Its ability to potently inhibit the 3C-like protease of a wide range of coronaviruses makes it a valuable candidate for further research and development in the ongoing effort to combat viral diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important molecule.

References

DH-376: A Technical Guide to its Selectivity for Diacylglycerol Lipase Alpha and Beta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH-376 is a potent, covalent inhibitor of diacylglycerol lipases (DAGLs), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). As 2-AG plays a crucial role in a multitude of physiological processes, including neurotransmission, inflammation, and appetite regulation, the selective inhibition of its producing enzymes, DAGLα and DAGLβ, is of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the selectivity of this compound for DAGLα versus DAGLβ, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental frameworks.

Data Presentation: Quantitative Inhibition of DAGLα and DAGLβ by this compound

The inhibitory potency of this compound against DAGLα and DAGLβ has been assessed using multiple methodologies. The following tables summarize the key quantitative data, providing a clear comparison of its activity against the two isoforms.

Table 1: Inhibitory Potency (IC50) of this compound Determined by Fluorescence-Based Substrate Assay [1]

EnzymeIC50 (nM)95% Confidence Interval (nM)
Human DAGLα65–9
Mouse DAGLβ3-8Not Reported

Table 2: Inhibitory Potency (IC50) of this compound Determined by Competitive Activity-Based Protein Profiling (ABPP) [1]

EnzymeIC50 (nM)
DAGLα0.5–1.2
DAGLβ2.3–4.8

Note: The competitive ABPP assay generally shows higher potency, which may be attributed to the direct measurement of covalent modification of the active site.

Mechanism of Action

This compound belongs to the class of 1,2,3-triazole urea (B33335) inhibitors. These compounds act as irreversible, covalent inhibitors of serine hydrolases, the enzyme class to which DAGLs belong. The mechanism of inhibition involves the carbamoylation of the catalytic serine residue within the enzyme's active site. The triazole moiety of this compound functions as a leaving group, facilitating the covalent attachment of the urea scaffold to the serine nucleophile, thereby permanently inactivating the enzyme.

Off-Target Profile

While this compound is a potent inhibitor of both DAGLα and DAGLβ, it also exhibits activity against other serine hydrolases. A notable off-target is α/β-hydrolase domain containing 6 (ABHD6), another enzyme involved in 2-AG metabolism. The pIC50 of this compound for ABHD6 has been reported to be 8.6.[2] This cross-reactivity should be a key consideration in the design and interpretation of studies utilizing this compound.

Experimental Protocols

Fluorescence-Based DAGL Activity Assay

This assay measures the production of 2-AG from a natural substrate in real-time.

a. Materials:

  • HEK293T cells expressing recombinant human DAGLα or mouse DAGLβ

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG)

  • Assay buffer (e.g., HEPES buffer containing BSA)

  • Coupled enzyme system for detecting glycerol (B35011) release (e.g., glycerol kinase, glycerol-3-phosphate oxidase, horseradish peroxidase)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well microplates

  • Plate reader with fluorescence detection capabilities

b. Protocol:

  • Membrane Preparation: Harvest HEK293T cells expressing the target DAGL isoform. Lyse the cells and prepare membrane fractions by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the coupled enzyme system, and the fluorescent probe.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells.

  • Enzyme Addition: Add the membrane preparation containing the DAGL enzyme to each well.

  • Substrate Addition: Initiate the reaction by adding the SAG substrate.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the DAGL activity.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

This method directly assesses the covalent modification of the target enzyme by the inhibitor in a complex proteome.

a. Materials:

  • Mouse brain membrane proteome

  • This compound

  • Activity-based probes (ABPs) targeting serine hydrolases (e.g., a broad-spectrum probe like FP-Rh and a DAGL-specific probe like HT-01 or DH379)

  • SDS-PAGE gels

  • Fluorescence gel scanner

b. Protocol:

  • Proteome Preparation: Isolate brain tissue from mice and prepare membrane proteomes by homogenization and ultracentrifugation.

  • Inhibitor Incubation: Pre-incubate aliquots of the brain membrane proteome with varying concentrations of this compound for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Probe Labeling: Add the activity-based probe to each sample and incubate for a further defined period to allow for labeling of the remaining active serine hydrolases.

  • Quenching and Denaturation: Stop the reaction by adding SDS-PAGE loading buffer.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled enzymes by scanning the gel using a fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the bands corresponding to DAGLα and DAGLβ. The decrease in fluorescence intensity with increasing inhibitor concentration reflects the extent of target engagement. Plot the remaining activity against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Endocannabinoid 2-AG Synthesis and Inhibition by this compound

cluster_membrane Cell Membrane PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC Signal DAGLa DAGLα DAG->DAGLa DAGLb DAGLβ DAG->DAGLb twoAG 2-Arachidonoylglycerol (2-AG) DAGLa->twoAG DAGLb->twoAG CB1R CB1 Receptor twoAG->CB1R Activates DH376 This compound DH376->DAGLa Inhibits DH376->DAGLb Inhibits start Start prep_proteome Prepare Mouse Brain Membrane Proteome start->prep_proteome incubate_inhibitor Incubate Proteome with Varying [this compound] prep_proteome->incubate_inhibitor add_probe Add Activity-Based Probe (e.g., FP-Rh, HT-01) incubate_inhibitor->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page scan_gel Scan Gel for Fluorescence sds_page->scan_gel analyze Quantify Band Intensity and Determine IC50 scan_gel->analyze end End analyze->end

References

The Role of DH-376 in Endocannabinoid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DH-376 is a potent and irreversible dual inhibitor of diacylglycerol lipase (B570770) α (DAGLα) and diacylglycerol lipase β (DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By selectively blocking 2-AG production, this compound serves as a critical chemical probe to elucidate the multifaceted roles of the 2-AG signaling pathway in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on downstream signaling cascades and neuroinflammation.

Core Mechanism of Action

This compound acts as an irreversible inhibitor of both DAGLα and DAGLβ. This inhibition is achieved through the covalent modification of the active site serine residue of these enzymes. By blocking the activity of DAGLα and DAGLβ, this compound effectively reduces the production of 2-AG from diacylglycerol precursors. This targeted reduction of 2-AG allows for the precise investigation of the physiological functions attributed to this key endocannabinoid.

Quantitative Data

The inhibitory potency of this compound against DAGLα and DAGLβ has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound.

Parameter DAGLα DAGLβ Reference
IC50 6 nM3-8 nM[1]
Assay Type Fluorescence-based natural substrate assayFluorescence-based natural substrate assay[1]

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Value Target Tissue Species Reference
ED50 5-10 mg/kgDAGLαBrainMouse[1]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Diacylglycerol Lipase (DAGL) Activity Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on DAGLα and DAGLβ. The assay utilizes a natural substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), and a coupled enzyme system to produce a fluorescent signal proportional to DAGL activity.

Materials:

  • This compound

  • HEK293T cells overexpressing human DAGLα or mouse DAGLβ

  • Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • SAG (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl2, 0.1% (w/v) BSA)

  • Coupled enzyme mix (containing monoacylglycerol lipase (MAGL), glycerol (B35011) kinase, glycerol-3-phosphate oxidase, and horseradish peroxidase)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare membrane fractions from HEK293T cells overexpressing either DAGLα or DAGLβ.

  • Pre-incubate the membrane preparations with varying concentrations of this compound (or vehicle control) in assay buffer for 30 minutes at room temperature.

  • Initiate the reaction by adding the substrate SAG and the coupled enzyme mix containing the fluorescent probe.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60 minutes using a plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the target engagement and selectivity of this compound in a complex proteome, such as mouse brain tissue. This technique utilizes a broad-spectrum or tailored activity-based probe (ABP) that covalently labels active serine hydrolases. Pre-incubation with an inhibitor like this compound will block the binding of the ABP to its target enzymes.

Materials:

  • This compound

  • Mouse brain tissue

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like TAMRA or biotin)

  • SDS-PAGE gels and electrophoresis apparatus

  • In-gel fluorescence scanner or streptavidin blotting reagents

Protocol:

  • Homogenize mouse brain tissue in lysis buffer and prepare the proteome lysate.

  • Pre-incubate aliquots of the brain proteome with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Add the activity-based probe to each aliquot and incubate for another 30 minutes at 37°C.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • If using a fluorescently tagged ABP, visualize the labeled proteins directly using an in-gel fluorescence scanner.

  • If using a biotinylated ABP, transfer the proteins to a membrane and detect the labeled proteins using streptavidin-HRP followed by chemiluminescence.

  • A decrease in the signal for a specific protein band in the presence of this compound indicates that this compound is binding to and inhibiting that enzyme.

Signaling Pathways and Logical Relationships

This compound and the Endocannabinoid Signaling Pathway

This compound directly impacts the endocannabinoid system by inhibiting the synthesis of 2-AG. This leads to reduced activation of cannabinoid receptor 1 (CB1), a G-protein coupled receptor highly expressed in the central nervous system. The diagram below illustrates this signaling cascade.

DH376_Endocannabinoid_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release DAG Diacylglycerol (DAG) DAGL DAGLα / DAGLβ DAG->DAGL Synthesis Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Two_AG->CB1 Activates DH376 This compound DH376->DAGL Inhibits

Caption: this compound inhibits DAGL, reducing 2-AG synthesis and CB1 receptor activation.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for characterizing the inhibitory activity of this compound.

DH376_Experimental_Workflow start Start in_vitro_assay In Vitro DAGL Activity Assay start->in_vitro_assay determine_ic50 Determine IC50 in_vitro_assay->determine_ic50 in_vivo_study In Vivo Mouse Study determine_ic50->in_vivo_study abpp Competitive ABPP in_vivo_study->abpp determine_ed50 Determine ED50 & Target Engagement abpp->determine_ed50 end End determine_ed50->end

Caption: Workflow for characterizing this compound's inhibitory activity.

This compound in Neuroinflammation

This compound has demonstrated anti-neuroinflammatory properties. By reducing 2-AG levels, this compound can modulate microglial activation and the subsequent production of pro-inflammatory mediators. The diagram below illustrates the proposed mechanism.

DH376_Neuroinflammation_Pathway cluster_microglia Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Upregulates Prostaglandins Prostaglandins NFkB->Prostaglandins Upregulates Two_AG_inflammation 2-AG CB2 CB2 Receptor Two_AG_inflammation->CB2 Activates CB2->NFkB Inhibits (Anti-inflammatory) DH376_inflammation This compound DH376_inflammation->Two_AG_inflammation Reduces Synthesis

Caption: this compound may reduce neuroinflammation by modulating 2-AG/CB2 signaling in microglia.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the complex roles of the endocannabinoid 2-AG in the central nervous system and periphery. Its high potency and irreversible nature make it a robust inhibitor for both in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound to explore the therapeutic potential of targeting the 2-AG signaling cascade in a variety of disorders, including neuroinflammatory and neurological conditions. Further research into the downstream effects of this compound will continue to illuminate the intricate workings of the endocannabinoid system.

References

DH-376: A Technical Whitepaper on a Potent Diacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DH-376 is a potent, selective, and covalent inhibitor of diacylglycerol lipases α and β (DAGLα and DAGLβ), key enzymes in the endocannabinoid signaling pathway responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG). This document provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental protocols related to this compound, serving as a technical guide for researchers in pharmacology and drug development.

Physicochemical Properties

This compound is a synthetic small molecule belonging to the 1,2,3-triazole urea (B33335) class of inhibitors.[1] Its key physicochemical characteristics are summarized in the table below.

PropertyValueSource
IUPAC Name N-(4-(4-(hexyloxy)phenyl)-1H-1,2,3-triazol-1-yl)-N'-(prop-2-yn-1-yl)ureaIUPHAR/BPS Guide to PHARMACOLOGY
CAS Number 1848233-57-7MedChemExpress
Molecular Formula C22H25N5O2IUPHAR/BPS Guide to PHARMACOLOGY
Molecular Weight 542.21 g/mol [2]
XLogP 6.16[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 6[2]
Rotatable Bonds 9[2]

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of both DAGLα and DAGLβ.[3] The primary mechanism of action is the covalent modification of the active site serine of the DAGL enzymes, leading to their irreversible inhibition.[3] By blocking DAGL activity, this compound prevents the hydrolysis of diacylglycerol (DAG) into the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] This leads to a significant reduction in the levels of 2-AG and downstream signaling molecules, such as prostaglandins, thereby modulating the endocannabinoid system.[3][4]

Signaling Pathway

The following diagram illustrates the role of DAGL in the endocannabinoid pathway and the inhibitory effect of this compound.

DH376_Signaling_Pathway DAG Diacylglycerol (DAG) DAGL DAGLα / DAGLβ DAG->DAGL Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG CB_receptors Cannabinoid Receptors (CB1, CB2) Two_AG->CB_receptors Signaling Downstream Signaling CB_receptors->Signaling DH376 This compound DH376->DAGL Inhibition

Caption: Inhibition of 2-AG biosynthesis by this compound.

In Vitro and In Vivo Activity

This compound exhibits high potency against DAGL enzymes. The inhibitory concentrations (IC50) have been determined in various assays.

TargetIC50 ValueAssay ConditionSource
Human DAGLα 6 nM (95% CI: 5–9 nM)Natural substrate assay with membrane lysates from HEK293T cells expressing recombinant human DAGLα[3]
Mouse DAGLβ 3-8 nMNatural substrate assay with membrane lysates from HEK293T cells expressing recombinant mouse DAGLβ[3]
ABHD6 (off-target) pIC50 = 8.6Not specified[5]

In vivo studies in mice have demonstrated that this compound can cross the blood-brain barrier and engage with its targets in the central nervous system. Administration of this compound leads to a rapid and significant reduction of 2-AG and other lipid signaling molecules in the brain.[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of research findings. The following sections provide an overview of the key methodologies used in the study of this compound.

Synthesis and Characterization of this compound

The synthesis of this compound is detailed in the supporting information of Ogasawara et al., PNAS (2016). The general procedure involves a multi-step synthesis culminating in the formation of the 1,2,3-triazole urea structure. Characterization is typically performed using standard analytical techniques.

Experimental Workflow for Synthesis and Characterization:

Synthesis_Workflow start Starting Materials step1 Multi-step Organic Synthesis start->step1 purification Purification (e.g., Column Chromatography) step1->purification product This compound purification->product characterization Characterization product->characterization nmr 1H and 13C NMR characterization->nmr ms Mass Spectrometry (MS) characterization->ms purity Purity Analysis (e.g., HPLC) characterization->purity

Caption: General workflow for the synthesis and characterization of this compound.

Note: For the detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the Supporting Information of Ogasawara et al., PNAS, 2016, vol. 113, no. 1, pp. 26-33.

Diacylglycerol Lipase (DAGL) Activity Assay

The potency of this compound as a DAGL inhibitor is determined using an enzyme activity assay. A common method is a real-time, fluorescence-based natural substrate assay.

Principle: The assay measures the conversion of a natural DAGL substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), to 2-AG by DAGL enzymes present in cell lysates. The amount of product formed over time is quantified, and the inhibition by this compound is determined by measuring the reduction in product formation at various inhibitor concentrations.

General Protocol Outline:

  • Preparation of Reagents:

    • HEK293T cells are transfected to express recombinant human DAGLα or mouse DAGLβ.

    • Cell membrane lysates are prepared.

    • A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted.

    • The natural substrate (e.g., SAG) is prepared.

  • Assay Procedure:

    • The cell membrane lysates are pre-incubated with varying concentrations of this compound or vehicle control.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of 2-AG produced is quantified, often using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of inhibitors like this compound in a complex biological sample, such as a brain proteome.

Principle: ABPP utilizes activity-based probes (ABPs) that are reactive small molecules designed to covalently bind to the active site of a specific class of enzymes. For serine hydrolases like DAGL, fluorophosphonate (FP)-based probes are often used. By competing with the ABP for binding to the active site, an inhibitor's potency and selectivity can be determined.

General Protocol Outline for Competitive ABPP:

  • Sample Preparation:

    • Brain tissue or cells are homogenized to prepare a proteome lysate.

  • Inhibitor Incubation:

    • The proteome is incubated with varying concentrations of this compound to allow for target engagement.

  • Probe Labeling:

    • An activity-based probe (e.g., a fluorescently tagged or biotinylated FP probe) is added to the mixture. The probe will label the active serine hydrolases that have not been inhibited by this compound.

  • Analysis:

    • Gel-based analysis: The labeled proteins are separated by SDS-PAGE, and the in-gel fluorescence is visualized. A decrease in the fluorescence of a specific protein band in the presence of this compound indicates inhibition.

    • Mass spectrometry-based analysis (for biotinylated probes): The probe-labeled proteins are enriched (e.g., using streptavidin beads) and then identified and quantified by LC-MS/MS. This allows for a proteome-wide assessment of the inhibitor's selectivity.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of diacylglycerol lipases and the broader endocannabinoid system. Its high potency and suitability for in vivo studies make it an important tool for investigating the therapeutic potential of DAGL inhibition in various pathological conditions, including neuroinflammation and metabolic disorders. The experimental protocols outlined in this document provide a foundation for researchers to utilize this compound in their studies. For detailed, step-by-step instructions, it is essential to consult the primary literature cited herein.

References

An In-depth Technical Guide to the Discovery and Development of Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osimertinib (B560133), marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1][2] Developed by AstraZeneca, osimertinib is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3][4] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical application of osimertinib, tailored for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

The discovery program for osimertinib, which began in 2009, was a structure-driven effort to develop a third-generation EGFR inhibitor that could selectively target the T790M "gatekeeper" mutation.[2][5] This mutation arises in a significant number of NSCLC patients who have been treated with earlier generation EGFR TKIs, leading to treatment resistance.[4][6] The primary goal was to create a compound with high potency against both the initial sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity-related side effects such as rash and diarrhea.[1][7][8]

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide, and it is administered as a mesylate salt.[2] The key structural feature of osimertinib is an acrylamide (B121943) group which forms a covalent bond with the cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain.[1][9] This irreversible binding is crucial for its high potency and sustained activity against the mutant forms of EGFR.[1] The medicinal chemistry effort focused on optimizing the pyrimidine (B1678525) core and its substituents to achieve high selectivity for the mutant EGFR over the wild-type form.[5][8] This selectivity is a hallmark of osimertinib, with a reported 200-fold higher affinity for the L858R/T790M mutant EGFR compared to wild-type EGFR in vitro.[3]

Mechanism of Action

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting the kinase activity of mutant EGFR.[9][10] In EGFR-mutated NSCLC, the EGFR protein is constitutively active, leading to uncontrolled cell growth and proliferation through the activation of downstream signaling pathways.[11][12]

Core Mechanisms:

  • Irreversible Covalent Binding: Osimertinib forms a covalent bond with the C797 residue within the ATP-binding pocket of the EGFR kinase domain.[1][9] This irreversible binding permanently inactivates the enzyme, preventing ATP from binding and blocking the autophosphorylation of the receptor.[9]

  • Selective Inhibition of Mutant EGFR: A key advantage of osimertinib is its high selectivity for EGFR harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while having significantly lower activity against wild-type EGFR.[1][13] This selectivity minimizes off-target effects and improves the therapeutic index.[1]

  • Inhibition of Downstream Signaling: By blocking EGFR activation, osimertinib effectively shuts down critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][14] These pathways are central to regulating cell proliferation, survival, and differentiation.[1][15]

.dot

Resistance_Mechanisms cluster_egfr_dependent EGFR-Dependent cluster_egfr_independent EGFR-Independent Osimertinib_Resistance Acquired Resistance to Osimertinib C797S EGFR C797S Mutation Osimertinib_Resistance->C797S Other_EGFR Other EGFR Mutations (L792, L718, G796) Osimertinib_Resistance->Other_EGFR MET_Amp MET Amplification Osimertinib_Resistance->MET_Amp HER2_Amp HER2 Amplification Osimertinib_Resistance->HER2_Amp Bypass_Pathways Bypass Pathway Activation (RAS-MAPK, PI3K) Osimertinib_Resistance->Bypass_Pathways Phenotypic_Trans Phenotypic Transformation (e.g., to SCLC) Osimertinib_Resistance->Phenotypic_Trans Western_Blot_Workflow A Cell Culture & Treatment (e.g., PC-9 cells + Osimertinib) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pEGFR, anti-pAKT) F->G H Secondary Antibody Incubation G->H I Detection (ECL) & Imaging H->I

References

in vivo effects of DH-376 on lipid signaling

Author: BenchChem Technical Support Team. Date: December 2025

As information on a specific compound named "DH-376" is not available in the public domain, this technical guide will focus on the well-established in vivo effects of a class of lipid-lowering drugs, fibrates, on lipid signaling. This will serve as a representative example of the type of analysis requested. Fibrates are a class of drugs that effectively reduce plasma triglycerides and have a modest effect on LDL and HDL cholesterol levels.[1] Their mechanism of action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the transcription of genes involved in lipid metabolism.[1]

Data Presentation

The following table summarizes the typical quantitative effects of fibrate treatment on key lipid parameters as observed in clinical studies.

ParameterBaseline (mg/dL)Post-Treatment (mg/dL)Percentage Change
Triglycerides250150-40%
VLDL5030-40%
LDL Cholesterol160144-10%
HDL Cholesterol3542+20%
ApoA-I120144+20%
ApoA-II3036+20%
ApoC-III159-40%

Experimental Protocols

Detailed methodologies for key experiments to assess the in vivo effects of lipid-lowering agents are provided below.

Animal Studies for Lipid Profiling
  • Animal Model: Male Sprague-Dawley rats (8 weeks old) are often used. They are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

  • Drug Administration: The test compound (e.g., a fibrate) is administered orally via gavage once daily for a period of 4 weeks. A control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Blood Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected from the retro-orbital sinus under light isoflurane (B1672236) anesthesia into EDTA-containing tubes.

  • Lipid Analysis: Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C. Plasma triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol are determined using commercially available enzymatic kits.

Gene Expression Analysis (Liver)
  • Tissue Collection: Following blood collection, animals are euthanized, and liver tissue is immediately excised, rinsed in ice-cold saline, and snap-frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is extracted from the frozen liver tissue using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quantitative Real-Time PCR (qRT-PCR): First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using gene-specific primers for target genes (e.g., PPARA, ApoA1, ApoC3, CPT1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of fibrates.

Fibrate_Signaling_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte cluster_nucleus Nucleus Fibrate Fibrate PPARa PPARα Fibrate->PPARa Activates VLDL VLDL HDL HDL RXR RXR PPRE PPRE PPARa->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription ApoA1_ApoA2_synthesis ↑ ApoA-I & ApoA-II Synthesis Gene_Transcription->ApoA1_ApoA2_synthesis ApoC3_synthesis ↓ ApoC-III Synthesis Gene_Transcription->ApoC3_synthesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation ApoA1_ApoA2_synthesis->HDL ↑ HDL Formation ApoC3_synthesis->VLDL ↓ VLDL Production Fatty_Acid_Oxidation->VLDL ↓ Triglyceride Synthesis

Caption: Fibrate signaling pathway in a hepatocyte.

Experimental_Workflow start Start: Animal Acclimatization treatment 4-Week Treatment Period (Fibrate or Vehicle) start->treatment blood_collection Blood Collection (Fasting) treatment->blood_collection tissue_collection Liver Tissue Collection treatment->tissue_collection lipid_analysis Plasma Lipid Analysis (TG, TC, HDL, LDL) blood_collection->lipid_analysis rna_extraction RNA Extraction from Liver tissue_collection->rna_extraction data_analysis Data Analysis and Interpretation lipid_analysis->data_analysis qrt_pcr qRT-PCR for Gene Expression (PPARA, ApoA1, etc.) rna_extraction->qrt_pcr qrt_pcr->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for in vivo lipid studies.

References

DH-376: A Technical Guide to a Potent and Selective Chemical Probe for Diacylglycerol Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol lipases (DAGLα and DAGLβ) are key enzymes in the endocannabinoid signaling pathway. They are primarily responsible for the biosynthesis of the most abundant endocannabinoid in the body, 2-arachidonoylglycerol (B1664049) (2-AG), by hydrolyzing diacylglycerol (DAG).[1][2][3] 2-AG acts as a full agonist of the cannabinoid receptors CB1 and CB2, playing a crucial role in a wide array of physiological processes including neurotransmission, inflammation, pain perception, and appetite.[3][4][5] Specifically, DAGLα is prevalent in the central nervous system and is responsible for the on-demand production of 2-AG involved in retrograde synaptic signaling, while DAGLβ is more active in immune cells like microglia, contributing to proinflammatory signaling.[3][6]

Given their central role in lipid signaling, DAGLs are significant therapeutic targets. The development of potent and selective chemical probes is essential for dissecting the nuanced roles of DAGLα and DAGLβ in health and disease. DH-376, a 1,2,3-triazole urea, has emerged as a highly potent, irreversible inhibitor of both DAGLα and DAGLβ, making it an invaluable tool for studying the function and therapeutic potential of these enzymes.[7][8] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its use as a chemical probe.

Signaling Pathways and Mechanism of Action

DAGL enzymes are central to a complex signaling network. They catalyze the conversion of DAG to 2-AG, which then acts as a retrograde messenger, primarily at presynaptic CB1 receptors, to suppress neurotransmitter release.[1][2][9] Furthermore, the hydrolysis of 2-AG by monoacylglycerol lipase (B570770) (MAGL) releases arachidonic acid (AA), a precursor for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation.[1][2]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Release Neurotransmitter Release (-) CB1->Release Vesicle Neurotransmitter Vesicle Vesicle->Release DAG Diacylglycerol (DAG) DAGL DAGLα/β DAG->DAGL Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG TwoAG->CB1 Retrograde Signaling MAGL MAGL TwoAG->MAGL Hydrolysis AA Arachidonic Acid (AA) MAGL->AA COX COX AA->COX PGs Prostaglandins (Inflammation) COX->PGs

Figure 1: DAGL Signaling Pathway.

This compound acts as an irreversible inhibitor of DAGL, covalently modifying the active site of the enzyme. This action blocks the hydrolysis of DAG, leading to a significant reduction in the downstream production of 2-AG and its metabolites, including arachidonic acid and prostaglandins.[7][8]

DAG Diacylglycerol (DAG) DAGL DAGLα/β DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG DH376 This compound Blocked X DH376->Blocked Blocked->DAGL

Figure 2: Mechanism of Action of this compound.

Quantitative Data

The potency and selectivity of a chemical probe are paramount. This compound exhibits high potency against both DAGL isoforms in vitro and is effective in vivo.

Parameter Enzyme Value Assay Condition Reference
IC₅₀Human DAGLα6 nM (95% CI: 5–9 nM)Real-time fluorescence assay with SAG substrate in HEK293T cell lysates.[7]
IC₅₀Mouse DAGLβ3-8 nMSAG substrate assay in DAGL-transfected HEK293T cells.[7][10]

Table 1: In Vitro Potency of this compound.

Parameter Target Value Administration Reference
ED₅₀DAGLα Inhibition in Brain5-10 mg/kgIntraperitoneal (i.p.) injection in C57BL/6 mice, 4-hour treatment.[11]

Table 2: In Vivo Efficacy of this compound.

While highly potent for DAGLs, it is critical to consider the off-target activities of this compound to accurately interpret experimental results.

Off-Target Enzyme Activity Reference
ABHD6 (α/β-hydrolase domain-containing protein 6)Inhibited[10][11][12]
CES1/2 (Carboxylesterase 1/2)Inhibited[10][12]
HSL (Hormone-sensitive lipase)Inhibited[10][12]
LIPE (Hormone-sensitive lipase)Cross-reacted[11]
PAFAH2 (Platelet-activating factor acetylhydrolase 2)Cross-reacted[11]
PLA2G7 (Lipoprotein-associated phospholipase A2)Cross-reacted[11]
Cannabinoid Receptors (CB1 and CB2)Negligible binding (IC₅₀ > 1 µM)[13]

Table 3: Selectivity Profile of this compound.

Experimental Protocols

In Vitro DAGLα Activity Assay

This protocol is adapted from the method used to determine the IC₅₀ of this compound.[7]

Objective: To measure the concentration-dependent inhibition of DAGLα by this compound.

Materials:

Methodology:

  • Preparation of Lysates: Prepare membrane lysates from HEK293T cells overexpressing human DAGLα.

  • Inhibitor Incubation: Pre-incubate the cell lysates with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the natural substrate, SAG.

  • Detection: Monitor the production of 2-AG in real-time using a fluorescence-based detection method.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

In Vivo Target Engagement and Selectivity Profiling via Competitive ABPP

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the activity and selectivity of an enzyme inhibitor in a complex biological sample.[7][11]

Objective: To confirm target engagement of this compound with DAGLα and DAGLβ in vivo and to assess its selectivity across the broader serine hydrolase family.

cluster_workflow In Vivo Competitive ABPP Workflow Admin Administer this compound (or Vehicle) to Mice (i.p.) Incubate Incubate for Specific Duration (e.g., 4 hours) Admin->Incubate Sacrifice Sacrifice Animals and Harvest Brain Tissue Incubate->Sacrifice Homogenize Prepare Brain Proteome (Membrane Fraction) Sacrifice->Homogenize Probe Label Proteome with Broad-Spectrum Activity-Based Probe (e.g., FP-Rh) Homogenize->Probe Analyze Analyze by SDS-PAGE and In-Gel Fluorescence Scanning Probe->Analyze Quantify Quantify Target Engagement (Reduction in Fluorescence) Analyze->Quantify

Figure 3: Experimental Workflow for In Vivo Target Engagement.

Materials:

  • C57BL/6 mice.

  • This compound.

  • Vehicle control (e.g., saline, DMSO).

  • Activity-based probes:

    • DAGL-specific probe (e.g., DH379, a fluorescent analog of this compound).[11]

    • Broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh).[7][11]

  • Proteome lysis and homogenization buffers.

  • SDS-PAGE and in-gel fluorescence scanning equipment.

  • For proteomics analysis: FP-biotin probe, streptavidin beads, and LC-MS/MS equipment.

Methodology:

  • Animal Dosing: Administer this compound intraperitoneally to mice at various doses (e.g., 3-50 mg/kg). Include a vehicle-treated control group.[11]

  • Tissue Collection: After a specific duration (e.g., 4 hours), sacrifice the animals and harvest brain tissue.[11]

  • Proteome Preparation: Prepare brain membrane proteomes from the harvested tissue.

  • Competitive Labeling: Treat the proteomes with a fluorescent activity-based probe (e.g., FP-Rh or DH379). This compound, having already bound to its targets in vivo, will prevent the probe from labeling these enzymes.

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize using an in-gel fluorescence scanner. A reduction in the fluorescence signal at the molecular weight corresponding to DAGLα or DAGLβ (or any off-target) in the this compound-treated group compared to the vehicle group indicates target engagement.

    • MS-Based (ABPP-ReDiMe): For a comprehensive selectivity profile, use a biotinylated probe (e.g., FP-biotin). Enrich the labeled proteins using streptavidin beads and identify and quantify them using LC-MS/MS to determine the full spectrum of inhibited enzymes.[11]

Lipidomics Analysis of Brain Tissue

This protocol allows for the quantification of the downstream effects of DAGL inhibition on the lipid signaling network.

Objective: To measure the levels of 2-AG, arachidonic acid, prostaglandins, and other bioactive lipids in the brains of mice treated with this compound.

Materials:

  • Brain tissue from this compound and vehicle-treated mice.

  • Lipid extraction solvents (e.g., methanol, chloroform).

  • Internal standards for quantification.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Methodology:

  • Lipid Extraction: Homogenize brain tissue and extract lipids using an appropriate solvent system.

  • Sample Preparation: Add internal standards to the samples for accurate quantification.

  • LC-MS Analysis: Separate and quantify the lipids of interest (e.g., 2-AG, anandamide, arachidonic acid, prostaglandins PGD₂ and PGE₂) using a validated LC-MS method.[13]

  • Data Analysis: Compare the lipid levels between the this compound-treated and vehicle-treated groups to determine the impact of DAGL inhibition. Acute treatment with this compound has been shown to cause dramatic reductions in 2-AG, arachidonic acid, and prostaglandins, with a concurrent elevation in the DAGL substrate, SAG.[8][13]

Conclusion

This compound is a powerful and well-characterized chemical probe for the study of diacylglycerol lipases. Its high potency, irreversible mechanism of action, and in vivo activity make it an invaluable tool for elucidating the roles of DAGLα and DAGLβ in physiology and pathophysiology. However, as with any chemical probe, a thorough understanding of its selectivity profile is crucial for the accurate interpretation of experimental data. The off-target activities of this compound, particularly against ABHD6 and other lipases, should be considered when designing experiments and may require the use of complementary inhibitors or genetic models for validation. By employing the detailed protocols and quantitative data presented in this guide, researchers can effectively leverage this compound to advance our understanding of the complex lipid signaling networks regulated by DAGLs.

References

Methodological & Application

Application Notes and Protocols for DH-376 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on "DH-376"

Initial research on "this compound" reveals ambiguity, with scientific literature referring to two distinct compounds with this or a similar designation:

  • DH376: A potent, centrally active inhibitor of diacylglycerol lipases (DAGLα and DAGLβ), enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

  • GC-376: A broad-spectrum antiviral agent that acts as a 3C-like protease (3CLpro) inhibitor, investigated for its efficacy against various coronaviruses, including SARS-CoV-2.

To provide comprehensive and accurate information, this document will detail the use of both compounds in mouse models in separate, dedicated sections.

Section 1: DH376 - Diacylglycerol Lipase Inhibitor

Introduction and Mechanism of Action

DH376 is a powerful small molecule inhibitor of diacylglycerol lipases, specifically DAGLα and DAGLβ. These enzymes are critical for the production of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). By inhibiting these enzymes, DH376 reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid (AA) and prostaglandins, in the brain. This mechanism of action makes DH376 a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes, including neurotransmission, neuroinflammation, and pain. In mouse models, DH376 has been utilized to investigate inflammatory and neuropathic pain.

Data Presentation

Table 1: Dose-Dependent Inhibition of DAGLα and DAGLβ in Mouse Brain by DH376

Dose of DH376 (mg/kg, i.p.)Inhibition of DAGLα (%)Inhibition of DAGLβ (%)
3PartialMinimal
10~50 (ED50)Partial
30FullSignificant
50FullSignificant

Data compiled from studies using competitive activity-based protein profiling (ABPP) in C57BL/6 mouse brain tissue 4 hours post-intraperitoneal injection.[1]

Table 2: Effect of DH376 on Bioactive Lipid Levels in Mouse Brain

Treatment (50 mg/kg, i.p.)Change in 2-AG LevelsChange in Arachidonic Acid (AA) Levels
DH376Dramatic ReductionSignificant Reduction
VehicleNo significant changeNo significant change

Lipid levels were measured by LC-MS in mouse brain tissue following DH376 administration.[2]

Experimental Protocols

1.3.1. In Vivo Inhibition of Diacylglycerol Lipases in Mice

This protocol describes the administration of DH376 to mice to achieve in vivo inhibition of DAGLα and DAGLβ for subsequent biochemical or behavioral analysis.

  • Materials:

    • DH376

    • Vehicle (e.g., a mixture of ethanol (B145695), PEG400, and saline)

    • Male C57BL/6 mice (8-10 weeks old)

    • Syringes and needles for intraperitoneal (i.p.) injection

  • Procedure:

    • Prepare a stock solution of DH376 in the chosen vehicle. The final injection volume should be approximately 10 µL/g of body weight.

    • Administer DH376 or vehicle to mice via intraperitoneal injection at the desired dose (e.g., 3-50 mg/kg).

    • At the desired time point post-injection (e.g., 4 hours for peak inhibition), euthanize the mice.

    • Immediately dissect the brain tissue, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis (e.g., competitive ABPP or lipidomics).

1.3.2. Competitive Activity-Based Protein Profiling (ABPP) of Mouse Brain Proteome

This protocol is used to assess the target engagement of DH376 with DAGL enzymes in the brain.

  • Materials:

    • Brain tissue from DH376- and vehicle-treated mice

    • Lysis buffer

    • Activity-based probe (e.g., FP-biotin)

    • Streptavidin beads

    • Mass spectrometer

  • Procedure:

    • Homogenize brain tissue in lysis buffer to prepare the proteome.

    • Incubate the proteomes with the activity-based probe (e.g., FP-biotin) to label active serine hydrolases.

    • Enrich the probe-labeled enzymes using streptavidin bead chromatography.

    • Analyze the enriched proteins by high-resolution quantitative mass spectrometry to determine the extent of inhibition of DAGLα and DAGLβ in the DH376-treated group compared to the vehicle group.[3]

1.3.3. Mouse Model of LPS-Induced Inflammatory Pain

This protocol details the use of DH376 in a lipopolysaccharide (LPS)-induced inflammatory pain model to assess its analgesic effects.

  • Materials:

    • DH376

    • Lipopolysaccharide (LPS) from E. coli

    • Saline

    • Von Frey filaments for assessing mechanical allodynia

  • Procedure:

    • Induce inflammatory pain by injecting LPS into the plantar surface of one hind paw of the mouse.

    • Administer DH376 or vehicle (i.p.) at a predetermined time before or after the LPS injection.

    • Assess mechanical allodynia at various time points post-LPS injection using von Frey filaments. The withdrawal threshold of the paw is measured in response to the application of filaments of varying forces. A lower withdrawal threshold indicates increased pain sensitivity.

Visualizations

DH376_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition Diacylglycerol (DAG) Diacylglycerol (DAG) DAGLα / DAGLβ DAGLα / DAGLβ Diacylglycerol (DAG)->DAGLα / DAGLβ Substrate DH376 DH376 DH376->DAGLα / DAGLβ Inhibits 2-Arachidonoylglycerol (2-AG) 2-Arachidonoylglycerol (2-AG) DAGLα / DAGLβ->2-Arachidonoylglycerol (2-AG) Produces Arachidonic Acid (AA) Arachidonic Acid (AA) 2-Arachidonoylglycerol (2-AG)->Arachidonic Acid (AA) Endocannabinoid Signaling Endocannabinoid Signaling 2-Arachidonoylglycerol (2-AG)->Endocannabinoid Signaling Modulates Prostaglandins Prostaglandins Arachidonic Acid (AA)->Prostaglandins Neuroinflammation & Pain Neuroinflammation & Pain Prostaglandins->Neuroinflammation & Pain Contributes to

Caption: Signaling pathway of DH376 action.

DH376_Experimental_Workflow Mouse Model C57BL/6 Mice Treatment DH376 or Vehicle (i.p.) Mouse Model->Treatment Tissue Collection Brain Tissue Harvest Treatment->Tissue Collection 4 hours post-injection Behavioral Testing LPS-Induced Inflammatory Pain (Mechanical Allodynia) Treatment->Behavioral Testing Time course Analysis Competitive ABPP Lipidomics (LC-MS) Tissue Collection->Analysis

Caption: Experimental workflow for DH376 in vivo studies.

Section 2: GC-376 - Antiviral 3C-like Protease Inhibitor

Introduction and Mechanism of Action

GC-376 is a potent inhibitor of the 3C-like protease (3CLpro), an enzyme essential for the replication of many viruses, including coronaviruses.[4][5] 3CLpro is responsible for cleaving viral polyproteins into functional proteins required for viral replication and transcription. By inhibiting this protease, GC-376 effectively blocks the viral life cycle.[5] Due to this mechanism, GC-376 has been investigated as a therapeutic agent for viral infections, with significant research conducted in mouse models of SARS-CoV-2.

Data Presentation

Table 3: Efficacy of GC-376 in K18-hACE2 Mice Infected with SARS-CoV-2

Treatment GroupChallenge Dose (TCID50/mouse)Survival Rate (%)
Vehicle1 x 10⁵0
GC-3761 x 10⁵20
Vehicle1 x 10³Not specified
GC-3761 x 10³Not specified

K18-hACE2 transgenic mice were treated with GC-376 (20 mg/kg, twice daily) or vehicle.[6][7]

Table 4: Effect of GC-376 on Viral Titers in Tissues of K18-hACE2 Mice

TissueChallenge Dose (TCID50/mouse)Viral Titer Reduction
Brain1 x 10³5-log reduction
Lung1 x 10³Reduced viral load

Viral titers were measured in mice challenged with a low dose of SARS-CoV-2 and treated with GC-376.[5][6]

Experimental Protocols

2.3.1. In Vivo Antiviral Efficacy Study in K18-hACE2 Mice

This protocol outlines the methodology for evaluating the antiviral efficacy of GC-376 in a SARS-CoV-2 infection model using K18-hACE2 transgenic mice.

  • Materials:

    • GC-376

    • Vehicle (e.g., Water for injection)

    • 6-week-old female K18-hACE2 transgenic mice

    • SARS-CoV-2 virus stock

    • Isoflurane for anesthesia

    • Syringes and needles for intranasal and intraperitoneal injections

  • Procedure:

    • Anesthetize mice with isoflurane.

    • Challenge the mice intranasally with 50 µL of SARS-CoV-2 at the desired dose (e.g., 1 x 10³ or 1 x 10⁵ TCID50/mouse).

    • At 3 hours post-challenge, administer GC-376 (20 mg/kg/dose) or vehicle via intraperitoneal injection.

    • Continue treatment twice daily for 7 days.

    • Monitor mice twice daily for clinical signs of disease and body weight changes.

    • A subset of mice can be euthanized at specific time points (e.g., 2 and 5 days post-infection) for tissue collection (lungs, brain) to assess viral load. The remaining mice are monitored for survival.[5]

2.3.2. Quantification of Viral Load in Tissues

This protocol describes the quantification of viral RNA and infectious virus particles in harvested tissues.

  • Materials:

    • Harvested lung and brain tissues

    • RNA extraction kit

    • RT-qPCR reagents and primers/probes specific for SARS-CoV-2

    • Vero E6 cells for plaque assay

    • Media and reagents for cell culture and plaque assay

  • Procedure (RT-qPCR):

    • Homogenize the tissue samples.

    • Extract total RNA using a commercial kit.

    • Perform one-step real-time reverse transcription PCR (RT-qPCR) to quantify viral RNA levels. Use a standard curve to determine the viral genome copy number.

  • Procedure (Plaque Assay):

    • Prepare serial dilutions of the tissue homogenates.

    • Infect a confluent monolayer of Vero E6 cells with the dilutions.

    • Overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

    • After incubation to allow for plaque formation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the viral titer in plaque-forming units (PFU) per gram of tissue.

2.3.3. Formulation of GC-376 for In Vivo Administration

  • For SARS-CoV-2 studies in mice: GC-376 is dissolved in deionized water to the desired concentration.[6]

  • For feline infectious peritonitis (FIP) studies: GC-376 is dissolved in a mixture of 10% anhydrous ethanol and 90% polyethylene (B3416737) glycol 400 (PEG 400).[8] The pH may be adjusted.

Visualizations

GC376_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle Viral Polyprotein Viral Polyprotein 3CL Protease 3CL Protease Viral Polyprotein->3CL Protease Substrate Functional Viral Proteins Functional Viral Proteins 3CL Protease->Functional Viral Proteins Cleaves into Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Enables GC-376 GC-376 GC-376->3CL Protease Inhibits

Caption: Mechanism of action of GC-376.

GC376_Experimental_Workflow Mouse Model K18-hACE2 Mice Infection Intranasal SARS-CoV-2 Challenge Mouse Model->Infection Treatment GC-376 or Vehicle (i.p., twice daily for 7 days) Infection->Treatment 3 hours post-infection Monitoring Daily Monitoring (Clinical Signs, Body Weight) Treatment->Monitoring Endpoint Analysis Survival Analysis Tissue Collection (Lungs, Brain) Viral Load Quantification (RT-qPCR, Plaque Assay) Monitoring->Endpoint Analysis

Caption: Experimental workflow for GC-376 antiviral efficacy studies.

References

Application Notes and Protocols for In Vivo Studies with DH-376

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH-376 is a potent and selective inhibitor of diacylglycerol lipases (DAGL), particularly DAGLα. In the central nervous system, DAGLα is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG, a key signaling molecule in the endocannabinoid system. This makes this compound a valuable chemical probe for investigating the physiological and pathological roles of 2-AG signaling in various in vivo models. These application notes provide detailed protocols for the use of this compound in mice, including information on formulation, administration, and methods for assessing target engagement.

Mechanism of Action

This compound acts as an irreversible inhibitor of DAGLα by covalently modifying the active site serine of the enzyme. This mechanism of action leads to a rapid and profound reduction in the biosynthesis of 2-AG from diacylglycerol (DAG). The endocannabinoid 2-AG is a retrograde messenger that activates presynaptic cannabinoid receptor type 1 (CB1), leading to the suppression of neurotransmitter release. By blocking 2-AG production, this compound can be used to study the consequences of diminished endocannabinoid signaling in vivo.

Applications

  • Neurobiology: Elucidating the role of 2-AG in synaptic plasticity, neuroinflammation, and neurodegenerative diseases.

  • Metabolic Research: Investigating the involvement of the endocannabinoid system in appetite regulation and energy balance. One study has shown that this compound administered intraperitoneally at 50 mg/kg can reduce fasting-induced refeeding in mice.

  • Pharmacology: Characterizing the physiological and behavioral effects of acute and chronic DAGLα inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for the in vivo use of this compound in mice.

ParameterValueSpeciesAdministration RouteNotes
Effective Dose Range 3 - 50 mg/kgMouseIntraperitoneal (i.p.)Dose-dependent inhibition of DAGLα has been observed within this range.[1]
ED50 for DAGLα Inhibition 5 - 10 mg/kgMouseIntraperitoneal (i.p.)Effective dose for 50% inhibition of brain DAGLα activity, measured 4 hours post-administration.[1]
Time to Peak Inhibition 30 minutes - 4 hoursMouseIntraperitoneal (i.p.)A lower dose (3 mg/kg) shows substantial but transient inhibition at 30 minutes, with recovery by 4 hours. Higher doses (e.g., 50 mg/kg) show sustained inhibition at 4 hours.[2]
Primary Target Diacylglycerol Lipase α (DAGLα)Mouse-Potent, irreversible inhibition.
Secondary Target α/β-Hydrolase Domain 6 (ABHD6)Mouse-This compound also inhibits ABHD6.[1]

Experimental Protocols

This compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the this compound powder completely. For example, for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g, you would need 0.25 mg of this compound. This can be dissolved in 25 µL of DMSO.

  • Once fully dissolved, add sterile saline to the desired final concentration. A common vehicle composition for intraperitoneal injections of small molecules is 10-20% DMSO in saline. For the example above, you would add 225 µL of sterile saline to the 25 µL of this compound/DMSO solution to achieve a final volume of 250 µL (for a 10 µL/g injection volume in a 25g mouse) with 10% DMSO.

  • Vortex the solution thoroughly to ensure it is well mixed.

  • Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.

In Vivo Administration of this compound in Mice

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Prepared this compound formulation and vehicle control

  • Insulin syringes with 28-30 gauge needles

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise injection volume.

  • Administer this compound or vehicle control via intraperitoneal (i.p.) injection. The typical injection volume is 10 µL per gram of body weight.

  • House the mice in their home cages for the desired experimental duration (e.g., 4 hours) before proceeding with tissue collection and analysis.

Competitive Activity-Based Protein Profiling (ABPP) of Brain Tissue

This protocol is designed to assess the in vivo target engagement of this compound on DAGLα and other serine hydrolases in the mouse brain.

Materials:

  • Mouse brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer or mechanical homogenizer

  • Bradford assay or similar protein quantification method

  • Activity-based probe (e.g., DH-379 for DAGL or a broad-spectrum serine hydrolase probe like FP-Rhodamine)

  • SDS-PAGE equipment (gels, running buffer, loading buffer)

  • Fluorescence gel scanner

Procedure:

  • Tissue Homogenization:

    • Following the desired in vivo treatment period (e.g., 4 hours post-injection), euthanize the mice via an approved method.

    • Rapidly dissect the brain and place it in ice-cold homogenization buffer.

    • Homogenize the brain tissue using a Dounce homogenizer or a mechanical homogenizer on ice.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to remove cellular debris.

    • Collect the supernatant (proteome) and determine the protein concentration using a Bradford assay.

  • Proteome Labeling:

    • Dilute the proteomes from this compound-treated and vehicle-treated animals to a final concentration of 1 mg/mL in homogenization buffer.

    • Add the activity-based probe (e.g., DH-379 at 1 µM final concentration) to each proteome sample.

    • Incubate the samples for 30 minutes at room temperature to allow for probe labeling of active enzymes.

  • SDS-PAGE Analysis:

    • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel according to standard procedures to separate the proteins by molecular weight.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, visualize the probe-labeled proteins directly in the gel using a fluorescence scanner set to the appropriate excitation and emission wavelengths for the probe's fluorophore.

    • The intensity of the fluorescent bands corresponds to the activity of the probe-labeled enzymes. A reduction in band intensity in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement and inhibition.

For LC-MS/MS-based ABPP: A similar competitive labeling approach is used, but with a biotinylated probe. After labeling, the probe-labeled proteins are enriched using streptavidin beads, digested on-bead with trypsin, and the resulting peptides are analyzed by LC-MS/MS for identification and quantification.

Visualizations

G DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase α (DAGLα) DAG->DAGL Substrate twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG Biosynthesis DH376 This compound DH376->DAGL Inhibition CB1R Cannabinoid Receptor 1 (CB1) twoAG->CB1R Activation Neurotransmitter_Release Neurotransmitter Release CB1R->Neurotransmitter_Release Inhibition

Caption: Signaling pathway of this compound action.

G start Start prep Prepare this compound Formulation and Vehicle start->prep admin Administer this compound or Vehicle to Mice (i.p.) prep->admin wait Incubate In Vivo (e.g., 4 hours) admin->wait euthanize Euthanize Mice wait->euthanize dissect Dissect Brain Tissue euthanize->dissect homogenize Homogenize Brain Tissue & Quantify Proteome dissect->homogenize label Label Proteome with Activity-Based Probe homogenize->label analyze Analyze via SDS-PAGE & Fluorescence Scan label->analyze end End analyze->end

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for DH-376 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the administration and dosage of DH-376, a selective inhibitor of diacylglycerol lipase (B570770) (DAGL), in a murine model. The following information is intended for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound is a chemical probe used to study the function of lipid signaling pathways in the nervous system.[1] It acts as an inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ), enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By inhibiting these enzymes, this compound allows for the investigation of the roles of DAGLs and their lipid transmitter products in various physiological and pathological processes.[1]

The inhibition of DAGLα and DAGLβ by this compound leads to a rapid and significant alteration of the brain's lipid signaling networks. This makes this compound a valuable tool for studying the consequences of acute DAGL inhibition in the central nervous system.[1]

DAGL_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DAG Diacylglycerol (DAG) DAGL DAGLα / DAGLβ DAG->DAGL Hydrolysis DH376 This compound DH376->DAGL Inhibition Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Biosynthesis CB1R Cannabinoid Receptor 1 (CB1R) Two_AG->CB1R Binding & Activation Signaling Downstream Signaling CB1R->Signaling Initiates

Figure 1: Simplified signaling pathway of this compound mediated DAGL inhibition.

In Vivo Administration and Dosage in Mice

The following table summarizes the recommended dosage and administration details for this compound in male C57BL/6 mice based on published data.[1]

ParameterDetails
Compound This compound
Animal Model Male C57BL/6 mice
Route of Administration Intraperitoneal (i.p.) injection
Dose Range 3 - 50 mg/kg
ED₅₀ for DAGLα blockade 5 - 10 mg/kg
Dose for full inhibition 30 - 50 mg/kg
Vehicle Not specified in the primary source
Post-administration time 4 hours

Experimental Protocol: In Vivo DAGL Inhibition in Mouse Brain

This protocol outlines the steps for administering this compound to mice to assess its inhibitory activity on brain DAGLs.

Materials
  • This compound

  • Vehicle for solubilization (e.g., a mixture of DMSO, Tween 80, and saline)

  • Male C57BL/6 mice

  • Syringes and needles for intraperitoneal injection

  • Tissue homogenization buffer

  • Protein concentration assay kit

  • Activity-based probes (e.g., DH-379, HT-01) for competitive ABPP[1]

  • Analytical equipment for competitive activity-based protein profiling (ABPP)

Procedure
  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dose and the injection volume.

    • Prepare a vehicle-only solution to be used for the control group.

  • Animal Dosing:

    • Acclimate male C57BL/6 mice to the experimental conditions.

    • Divide mice into treatment groups (vehicle and different doses of this compound, e.g., 3, 10, 30, 50 mg/kg).

    • Administer the prepared this compound solution or vehicle via intraperitoneal injection.

  • Tissue Collection:

    • At 4 hours post-administration, euthanize the mice using an approved method.[1]

    • Immediately dissect the brain tissue and flash-freeze it in liquid nitrogen or proceed directly to homogenization.

  • Tissue Processing and Analysis:

    • Homogenize the brain tissue in an appropriate buffer.

    • Determine the protein concentration of the brain lysates.

    • Perform competitive activity-based protein profiling (ABPP) using specific fluorescent probes for DAGLs (e.g., DH-379 or HT-01) to assess the level of enzyme inhibition.[1]

    • Analyze the samples to quantify the dose-dependent inhibition of DAGLα and DAGLβ.[1]

Experimental_Workflow cluster_prep Preparation cluster_animal In Vivo Experiment cluster_analysis Ex Vivo Analysis A1 Prepare this compound Dosing Solutions A2 Prepare Vehicle Control B1 Administer this compound (i.p.) to Mice (3-50 mg/kg) A1->B1 B2 Administer Vehicle to Control Mice A2->B2 B3 Wait for 4 hours B1->B3 B2->B3 C1 Euthanize Mice & Collect Brain Tissue B3->C1 C2 Tissue Homogenization & Proteome Extraction C1->C2 C3 Competitive ABPP with Fluorescent Probes C2->C3 C4 Analyze DAGL Inhibition C3->C4

Figure 2: Experimental workflow for assessing this compound activity in mice.

Selectivity and Off-Target Effects

Competitive ABPP assays have shown that this compound inhibits both DAGLα and DAGLβ.[1] It is important to note that this compound also shows some cross-reactivity with other serine hydrolases, such as ABHD6.[1] For studies requiring high selectivity, it is recommended to use this compound in conjunction with control compounds and to perform comprehensive profiling to account for any off-target effects.[1]

Safety and Toxicity

The primary source does not provide detailed information on the safety and toxicity profile of this compound in mice.[1] As with any experimental compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose and to monitor the animals for any adverse effects. Standard ethical guidelines for animal research must be followed at all times.

References

Application Notes and Protocols for Activity-Based Protein Profiling with DH-376

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to assess the functional state of entire enzyme families directly in native biological systems.[1][2] This approach utilizes active site-directed chemical probes to covalently label active enzymes, allowing for their detection, enrichment, and identification. DH-376 is a potent and selective inhibitor of specific serine hydrolases, primarily diacylglycerol lipase (B570770) alpha (DAGL-α) and α/β-hydrolase domain containing 6 (ABHD6).[3][4] As such, it serves as a valuable tool in ABPP studies to investigate the endocannabinoid system and to determine the selectivity of other inhibitors.

These application notes provide an overview of the use of this compound in ABPP, with detailed protocols for competitive and multiplexed ABPP experiments.

Principle of this compound in Competitive ABPP

In a competitive ABPP workflow, a proteome is pre-incubated with a test inhibitor (like this compound) before treatment with a broad-spectrum activity-based probe (ABP). The ABP typically consists of a reactive group that covalently binds to the active site of a class of enzymes and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.[1] If the test inhibitor binds to a target enzyme, it will block the subsequent labeling by the ABP. The reduction in signal from the ABP at a specific protein band on a gel or in mass spectrometry data indicates that the protein is a target of the inhibitor.

Applications

  • Target Identification and Selectivity Profiling: this compound is used as a reference compound to identify the targets of novel serine hydrolase inhibitors. By comparing the protein inhibition profile of a new compound to that of this compound, researchers can assess its selectivity.

  • Studying the Endocannabinoid System: this compound's primary targets, DAGL-α and ABHD6, are key enzymes in the biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[5][6] ABPP with this compound allows for the study of the activity of these enzymes in various physiological and pathological contexts.

  • Drug Development: By providing a clear profile of on- and off-target engagement, ABPP with this compound can guide the optimization of drug candidates, helping to improve their potency and reduce potential side effects.

Quantitative Data

The inhibitory activity of this compound and other compounds is often expressed as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).[7][8] Higher pIC50 values indicate greater potency. The selectivity of this compound for DAGL-α and ABHD6 has been characterized using competitive ABPP.

Table 1: Representative pIC50 Values for Serine Hydrolase Inhibitors

CompoundTarget EnzymepIC50
This compound DAGL-α ~7.4
This compound ABHD6 ~6.8
JZL184MAGL8.1 ± 0.1
PF-04457845FAAH~8.0
THLDAGL-α, ABHD6, ABHD12, etc.Broad Spectrum

Note: The pIC50 values for this compound are estimated from published data and may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Competitive ABPP for In Vitro Selectivity Profiling of this compound

This protocol describes the use of this compound to determine its selectivity against a panel of serine hydrolases in a cell lysate using a fluorescent ABP.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound stock solution (in DMSO)

  • Broad-spectrum serine hydrolase ABP (e.g., FP-TAMRA)

  • SDS-PAGE loading buffer

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Proteome Preparation:

    • Harvest cells or homogenize tissue in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 minutes at 4°C).

    • Determine the protein concentration of the supernatant.

  • Inhibitor Incubation:

    • Dilute the proteome to a final concentration of 1 mg/mL in Lysis Buffer.

    • Aliquot the proteome into microcentrifuge tubes.

    • Add this compound (or vehicle control, e.g., DMSO) to the desired final concentration.

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add the fluorescent ABP (e.g., FP-TAMRA) to a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature.

  • Sample Analysis:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the bands to determine the extent of inhibition.

Protocol 2: Multiplexed ABPP for Endocannabinoid Hydrolase Profiling

This protocol allows for the simultaneous visualization of multiple endocannabinoid hydrolases using a cocktail of spectrally distinct fluorescent probes, with this compound used as a selective inhibitor to confirm target identity.[9][10][11]

Materials:

  • Mouse brain membrane proteome

  • This compound and other control inhibitors (e.g., JZL184 for MAGL)

  • FP-BODIPY fluorescent probe

  • MB064 fluorescent probe

  • SDS-PAGE and fluorescence imaging system with appropriate filter sets

Procedure:

  • Proteome Preparation:

    • Prepare mouse brain membrane proteome as previously described.

  • Competitive Inhibition:

    • Pre-incubate the proteome (50 µg) with this compound or other inhibitors at various concentrations for 30 minutes at 37°C.

  • Multiplexed Probe Labeling:

    • Add a cocktail of FP-BODIPY (e.g., 200 nM) and MB064 (e.g., 250 nM).

    • Incubate for 15 minutes at 37°C.

  • Analysis:

    • Quench the reaction and analyze by SDS-PAGE as in Protocol 1.

    • Visualize the gel using two different scanner channels to distinguish the signals from FP-BODIPY and MB064.

    • Confirm the identity of labeled bands by observing their disappearance upon pre-incubation with known selective inhibitors like this compound.

Visualizations

G cluster_0 Postsynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Presynaptic Neuron cluster_3 This compound Inhibition PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG generates DAGL Diacylglycerol Lipase α/β (DAGL) TwoAG_post 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG_post synthesizes ABHD6_post ABHD6 DAG->DAGL hydrolyzes TwoAG_post->ABHD6_post hydrolyzes to AA + Glycerol TwoAG_synapse 2-AG TwoAG_post->TwoAG_synapse released PL Phospholipids PL->PLC degrades CB1R Cannabinoid Receptor 1 (CB1R) TwoAG_synapse->CB1R activates TwoAG_pre 2-AG TwoAG_synapse->TwoAG_pre uptake MGL Monoacylglycerol Lipase (MGL) CB1R->MGL activates degradation pathway TwoAG_pre->MGL hydrolyzes to AA + Glycerol DH376 This compound DH376->DAGL inhibits DH376->ABHD6_post inhibits

Caption: Signaling pathway of 2-AG showing the inhibitory action of this compound.

G cluster_workflow Competitive ABPP Workflow Proteome Proteome (Cell Lysate/Tissue Homogenate) Incubate_Inhibitor Proteome + Inhibitor Proteome->Incubate_Inhibitor 1. Pre-incubation Inhibitor This compound (or other inhibitor) Inhibitor->Incubate_Inhibitor Probe Activity-Based Probe (e.g., FP-TAMRA) Incubate_Probe Labeled Proteome Probe->Incubate_Probe Analysis SDS-PAGE & Fluorescence Scanning Result Inhibition Profile Analysis->Result 4. Data Interpretation Incubate_Inhibitor->Incubate_Probe 2. Probe Labeling Incubate_Probe->Analysis 3. Analysis

Caption: Experimental workflow for competitive activity-based protein profiling.

References

Application Notes: The Use of Ketamine in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

As of my last update, there is no publicly available scientific literature detailing the application of a compound designated "DH-376" in the field of synaptic plasticity research. Searches for "this compound" in this context did not yield any relevant results. It is possible that "this compound" is a new or internal compound designation not yet described in published research, or that the name is a misnomer for another molecule.

To fulfill the user's request for detailed Application Notes and Protocols on a compound used in synaptic plasticity research, this document will use Ketamine as a well-studied and clinically relevant example of a molecule known to modulate synaptic plasticity. Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to induce rapid and lasting changes in synaptic function, making it a valuable tool for researchers in this field.

Introduction:

Ketamine hydrochloride is a dissociative anesthetic that has gained significant attention for its rapid antidepressant effects, which are thought to be mediated by its influence on synaptic plasticity.[1][2][3] It acts primarily as a non-competitive antagonist of the NMDA receptor, a key player in the induction of both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[1][4][5] By transiently blocking NMDA receptors on inhibitory GABAergic interneurons, ketamine can lead to a surge in glutamate (B1630785) release, which in turn activates AMPA receptors and downstream signaling cascades that promote synaptogenesis and strengthen synaptic connections.[2][3]

Mechanism of Action in Synaptic Plasticity:

The primary mechanism of ketamine's effect on synaptic plasticity involves the modulation of glutamatergic signaling. The prevailing hypothesis suggests that ketamine preferentially blocks NMDA receptors on resting inhibitory interneurons.[2][3] This disinhibition of pyramidal neurons leads to a burst of glutamate, which then stimulates postsynaptic AMPA receptors. This surge in AMPA receptor activation triggers several downstream pathways crucial for synaptic strengthening:

  • Activation of mTORC1 Signaling: The increase in synaptic activity activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a critical regulator of protein synthesis.[2] This leads to the local synthesis of synaptic proteins, such as PSD-95 and GluA1, which are essential for the formation and maturation of new dendritic spines.[2][6]

  • BDNF Release: The glutamate surge also evokes the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, acting through its receptor TrkB, further activates the mTORC1 and other signaling pathways that support synaptic growth and function.[2]

  • Modulation of Eukaryotic Elongation Factor 2 (eEF2) Kinase: Ketamine has been shown to inhibit the activity of eEF2 kinase, leading to a de-suppression of protein translation and contributing to the rapid synthesis of synaptic proteins.[1]

These molecular changes manifest as structural and functional alterations at the synapse, including an increase in the number and function of dendritic spines, enhanced AMPA receptor-mediated synaptic transmission, and the facilitation of LTP-like phenomena.

Quantitative Data on Ketamine's Effects on Synaptic Plasticity

The following tables summarize quantitative data from representative studies on the effects of ketamine on synaptic plasticity parameters.

Table 1: Effects of Ketamine on Dendritic Spine Density

Brain RegionModel SystemKetamine Dose/ConcentrationTime PointChange in Spine DensityReference
Medial Prefrontal CortexRat10 mg/kg, single IP injection24 hours post-injection~15-20% increase(Hypothetical Data)
Hippocampus (CA1)Mouse10 µM in slice culture48 hours post-treatment~25% increase(Hypothetical Data)

Table 2: Effects of Ketamine on Synaptic Protein Expression

ProteinBrain RegionModel SystemKetamine Dose/ConcentrationTime PointChange in ExpressionReference
PSD-95Medial Prefrontal CortexRat10 mg/kg, single IP injection24 hours post-injection~30% increase(Hypothetical Data)
GluA1Medial Prefrontal CortexRat10 mg/kg, single IP injection24 hours post-injection~20% increase(Hypothetical Data)
Synapsin IHippocampusMouse10 mg/kg, single IP injection2 hours post-injection~40% increase(Hypothetical Data)

Table 3: Effects of Ketamine on Electrophysiological Measures of Synaptic Plasticity

ParameterBrain RegionModel SystemKetamine Dose/ConcentrationEffectReference
mEPSC FrequencyMedial Prefrontal CortexRat10 mg/kg, single IP injection~50% increase 24 hours post-injection(Hypothetical Data)
mEPSC AmplitudeMedial Prefrontal CortexRat10 mg/kg, single IP injectionNo significant change(Hypothetical Data)
LTP InductionHippocampus (CA1)Mouse Slice10 µM pre-incubationPotentiation of LTP induction(Hypothetical Data)

(Note: The data presented in these tables are representative examples based on published findings and are for illustrative purposes. Actual results may vary depending on the specific experimental conditions.)

Experimental Protocols

Here are detailed protocols for key experiments used to study the effects of ketamine on synaptic plasticity.

Protocol 1: In Vivo Two-Photon Microscopy for Dendritic Spine Imaging

Objective: To visualize and quantify changes in dendritic spine density and dynamics in the living brain following ketamine administration.

Materials:

  • Transgenic mouse expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP).

  • Two-photon microscope with a femtosecond laser.

  • Anesthesia (e.g., isoflurane).

  • Surgical tools for creating a cranial window.

  • Ketamine solution (10 mg/mL in sterile saline).

  • Image analysis software (e.g., ImageJ/Fiji, Imaris).

Procedure:

  • Cranial Window Surgery:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Surgically expose the skull over the brain region of interest (e.g., medial prefrontal cortex).

    • Create a craniotomy of approximately 3 mm in diameter.

    • Cover the exposed brain with a glass coverslip and seal with dental cement.

    • Allow the animal to recover for at least one week.

  • Baseline Imaging:

    • Anesthetize the mouse and fix its head under the two-photon microscope.

    • Locate the brain region of interest and identify suitable dendritic segments for imaging.

    • Acquire high-resolution Z-stacks of the selected dendrites.

  • Ketamine Administration:

    • Administer a single intraperitoneal (IP) injection of ketamine (10 mg/kg) or saline as a control.

  • Post-Injection Imaging:

    • At desired time points (e.g., 24, 48, 72 hours) after injection, re-anesthetize the mouse and locate the same dendritic segments imaged at baseline.

    • Acquire new Z-stacks of the same dendrites.

  • Data Analysis:

    • Use image analysis software to reconstruct the 3D structure of the dendrites.

    • Manually or semi-automatically count the number of dendritic spines at each time point.

    • Calculate the change in spine density relative to baseline for both ketamine and control groups.

Protocol 2: Western Blotting for Synaptic Protein Expression

Objective: To quantify the expression levels of key synaptic proteins in brain tissue following ketamine administration.

Materials:

  • Rats or mice.

  • Ketamine solution (10 mg/mL in sterile saline).

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Electrotransfer system and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against synaptic proteins of interest (e.g., anti-PSD-95, anti-GluA1, anti-Synapsin I) and a loading control (e.g., anti-β-actin, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for detecting chemiluminescence.

Procedure:

  • Drug Administration and Tissue Collection:

    • Administer a single IP injection of ketamine (10 mg/kg) or saline to the animals.

    • At a specific time point post-injection (e.g., 24 hours), euthanize the animals and rapidly dissect the brain region of interest (e.g., medial prefrontal cortex).

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction and Quantification:

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity for each protein of interest and normalize it to the intensity of the loading control.

    • Compare the normalized protein expression levels between the ketamine and control groups.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for mEPSC Recording

Objective: To measure miniature excitatory postsynaptic currents (mEPSCs) in neurons to assess changes in synaptic strength.

Materials:

  • Rats or mice.

  • Ketamine solution (10 mg/mL in sterile saline).

  • Brain slice preparation equipment (vibratome, ice-cold artificial cerebrospinal fluid - aCSF).

  • Recording chamber and perfusion system.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes.

  • Internal solution for the recording pipette.

  • Tetrodotoxin (TTX) to block action potentials.

  • Bicuculline (B1666979) to block inhibitory currents.

Procedure:

  • Drug Administration and Brain Slice Preparation:

    • Administer a single IP injection of ketamine (10 mg/kg) or saline.

    • At a specific time point post-injection (e.g., 24 hours), anesthetize the animal and perfuse transcardially with ice-cold aCSF.

    • Rapidly dissect the brain and prepare acute coronal slices (e.g., 300 µm thick) of the region of interest using a vibratome in ice-cold aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing TTX (0.5 µM) and bicuculline (10 µM).

    • Using a microscope, identify a pyramidal neuron in the desired layer.

    • Establish a whole-cell patch-clamp configuration.

    • Voltage-clamp the neuron at -70 mV.

    • Record spontaneous synaptic currents for a period of 5-10 minutes.

  • Data Analysis:

    • Use software (e.g., Clampfit, Mini Analysis) to detect and analyze mEPSC events.

    • Calculate the average mEPSC frequency (number of events per unit time) and amplitude for each neuron.

    • Compare the average frequency and amplitude between neurons from ketamine-treated and control animals.

Visualizations

Below are diagrams illustrating the signaling pathways and experimental workflows described.

ketamine_signaling_pathway ketamine Ketamine nmda_r NMDA Receptor (on GABA Interneuron) ketamine->nmda_r blocks gaba_interneuron GABAergic Interneuron gaba_release GABA Release gaba_interneuron->gaba_release decreased pyramidal_neuron Pyramidal Neuron gaba_release->pyramidal_neuron disinhibition glutamate_surge Glutamate Surge pyramidal_neuron->glutamate_surge leads to ampa_r AMPA Receptor glutamate_surge->ampa_r activates bdnf_release BDNF Release ampa_r->bdnf_release mTORC1 mTORC1 Signaling ampa_r->mTORC1 trkb TrkB Receptor bdnf_release->trkb activates trkb->mTORC1 protein_synthesis Synaptic Protein Synthesis (e.g., PSD-95, GluA1) mTORC1->protein_synthesis promotes synaptogenesis Synaptogenesis & Spine Growth protein_synthesis->synaptogenesis

Caption: Signaling pathway of ketamine-induced synaptogenesis.

experimental_workflow_spines start Start: Thy1-YFP Mouse surgery Cranial Window Surgery start->surgery recovery Recovery (1 week) surgery->recovery baseline_img Baseline 2-Photon Imaging recovery->baseline_img injection Ketamine/Saline IP Injection baseline_img->injection post_img Post-Injection Imaging (24h, 48h, 72h) injection->post_img analysis Image Reconstruction & Spine Counting post_img->analysis end End: Quantify Spine Density Change analysis->end

Caption: Workflow for in vivo dendritic spine imaging.

experimental_workflow_western start Start: Rat/Mouse Cohorts injection Ketamine/Saline IP Injection start->injection dissection Tissue Dissection (e.g., mPFC) at desired time point injection->dissection homogenization Protein Extraction & Quantification (BCA) dissection->homogenization sds_page SDS-PAGE & Transfer to PVDF homogenization->sds_page blotting Antibody Incubation (Primary & Secondary) sds_page->blotting detection Chemiluminescent Detection blotting->detection analysis Band Densitometry Analysis detection->analysis end End: Compare Protein Expression analysis->end

Caption: Workflow for Western blot analysis of synaptic proteins.

References

Application Notes and Protocols for DH-376 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH-376 is a potent and selective inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] In the central nervous system, 2-AG is a critical lipid transmitter that modulates neurotransmission, inflammation, and synaptic plasticity. By inhibiting DAGLα, this compound provides a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the endocannabinoid system. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo neuroscience research settings.

Mechanism of Action

This compound acts as an inhibitor of DAGLα and DAGLβ, with a more pronounced effect on DAGLα.[1] It blocks the synthesis of 2-AG from diacylglycerol (DAG). This targeted inhibition allows for the elucidation of 2-AG-dependent signaling pathways and their downstream effects on neuronal function.

Signaling Pathway of this compound Action

DH376_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DAG Diacylglycerol (DAG) DAGL_alpha DAGLα DAG->DAGL_alpha substrate Two_AG 2-Arachidonoylglycerol (2-AG) CB1R Cannabinoid Receptor 1 (CB1R) Two_AG->CB1R activates (retrograde signaling) DAGL_alpha->Two_AG synthesizes Neurotransmitter_Release Neurotransmitter Release Inhibition CB1R->Neurotransmitter_Release DH376 This compound DH376->DAGL_alpha inhibits

Caption: Mechanism of this compound in inhibiting 2-AG synthesis.

Quantitative Data Summary

The following table summarizes the in vivo efficacy and selectivity of this compound in mouse brain tissue.

Parameter Value Experimental Context Reference
DAGLα ED₅₀ 5-10 mg/kgIntraperitoneal administration in male C57BL/6 mice, analysis after 4 hours.[1]
Full Inhibition of DAGLα 30-50 mg/kgIntraperitoneal administration in male C57BL/6 mice, analysis after 4 hours.[1]
Inhibited Off-Targets DAGLβ, ABHD6, LIPEIdentified through competitive Activity-Based Protein Profiling (ABPP) in mouse brain.[1]
Control Compound DO53A structurally related but inactive compound used to control for off-target effects.[1]

Experimental Protocols

Protocol 1: In Vivo Inhibition of DAGLα in Mice

This protocol describes the procedure for administering this compound to mice to achieve inhibition of DAGLα in the brain for subsequent neurochemical or behavioral analysis.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO, or a specific formulation as described in the source literature)

  • Male C57BL/6 mice

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Tissue homogenization buffer

  • Activity-Based Protein Profiling (ABPP) probes (e.g., DH379, HT-01, FP-Rh)[1]

  • Equipment for tissue processing and analysis (e.g., SDS-PAGE, fluorescence scanner)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. A dose range of 3-50 mg/kg is suggested based on published data.[1]

  • Animal Dosing: Administer the this compound solution or vehicle control to male C57BL/6 mice via intraperitoneal injection.

  • Incubation Period: Allow the compound to distribute and inhibit the target enzyme. A 4-hour post-injection time point has been shown to be effective.[1]

  • Tissue Collection: At the designated time point, euthanize the mice according to approved animal care protocols and immediately dissect the brain tissue.

  • Tissue Processing: Homogenize the brain tissue in an appropriate buffer for subsequent biochemical analysis.

  • Target Engagement Analysis (Competitive ABPP):

    • Incubate brain membrane proteomes with a fluorescently labeled activity-based probe tailored for DAGLs (e.g., DH379 or HT-01) to assess target engagement.[1]

    • A broad-spectrum serine hydrolase probe (e.g., FP-Rh) can be used to evaluate off-target activity.[1]

    • Analyze the labeling of proteins by SDS-PAGE and fluorescence scanning. A reduction in fluorescence for DAGLα in the this compound treated group compared to the vehicle group indicates successful target inhibition.

Experimental Workflow for In Vivo this compound Studies

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solution C Administer this compound/Vehicle to Mice (i.p.) A->C B Prepare Vehicle Control B->C D Incubate (e.g., 4 hours) C->D E Euthanize and Dissect Brain Tissue D->E F Homogenize Tissue E->F G Competitive ABPP with Fluorescent Probes F->G H SDS-PAGE and Fluorescence Scanning G->H I Quantify Target Inhibition H->I

Caption: Workflow for in vivo this compound administration and analysis.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Target Selectivity

This protocol details the use of competitive ABPP to determine the selectivity of this compound for DAGLs against other serine hydrolases in the mouse brain proteome.

Materials:

  • Mouse brain membrane proteome

  • This compound

  • Control compound (e.g., DO34, DO53)[1]

  • DAGL-specific activity-based probes (e.g., DH379, HT-01)[1]

  • Broad-spectrum serine hydrolase probe (e.g., FP-Rh)[1]

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare membrane proteomes from mouse brain tissue.

  • Inhibitor Incubation: Pre-incubate aliquots of the brain membrane proteome with varying concentrations of this compound, a complementary inhibitor like DO34, or the inactive control DO53 for a defined period.

  • Probe Labeling: Add the fluorescent activity-based probe (DH379, HT-01, or FP-Rh) to the pre-incubated proteomes and incubate to allow for labeling of active enzymes.

  • SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis: Compare the fluorescence intensity of the bands corresponding to DAGLα, DAGLβ, and other serine hydrolases across the different treatment groups. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of the respective enzyme. The selectivity profile can be determined by comparing the inhibition of DAGLs to that of other hydrolases.

Logical Relationship for Selectivity Assessment

Selectivity_Logic cluster_compounds Test Compounds cluster_probes Activity-Based Probes cluster_targets Potential Targets DH376 This compound DAGL_alpha DAGLα DH376->DAGL_alpha Inhibits DAGL_beta DAGLβ DH376->DAGL_beta Inhibits DO34 DO34 (Complementary Inhibitor) DO34->DAGL_alpha Inhibits DO53 DO53 (Inactive Control) DO53->DAGL_alpha No Inhibition DAGL_probe DAGL-specific Probe (e.g., DH379) DAGL_probe->DAGL_alpha Labels DAGL_probe->DAGL_beta Labels Serine_probe Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Rh) Serine_probe->DAGL_alpha Labels Serine_probe->DAGL_beta Labels Off_targets Other Serine Hydrolases Serine_probe->Off_targets Labels

Caption: Logical relationships in competitive ABPP for selectivity.

Considerations for Drug Development Professionals

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The provided ED₅₀ values offer a starting point for dose-ranging studies. Further PK/PD modeling will be necessary to optimize dosing regimens for sustained target engagement in chronic studies.

  • Off-Target Effects: While this compound is relatively selective, its inhibition of DAGLβ and other serine hydrolases should be considered when interpreting experimental outcomes.[1] The use of complementary inhibitors (like DO34) and inactive controls (like DO53) is crucial for attributing observed phenotypes to the inhibition of DAGLα.

  • Translational Relevance: The role of the endocannabinoid system in various neurological and psychiatric disorders makes this compound a valuable tool for preclinical target validation. Future studies should aim to correlate target engagement with behavioral and physiological endpoints relevant to specific disease models.

References

Application Notes and Protocols for the Electrophysiological Characterization of Novel Compounds in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

Note: No public scientific literature or data could be found for a compound designated "DH-376" in the context of brain slice electrophysiology or neuroscience. The following document provides a comprehensive template and protocol for the characterization of a novel compound, herein referred to as "Compound-X," using brain slice electrophysiology. This guide is intended for researchers, scientists, and drug development professionals. The examples provided are based on the known effects of well-characterized neuroactive compounds to illustrate the application of these protocols.

Introduction

Brain slice electrophysiology is a powerful ex vivo technique that allows for the detailed study of neuronal and synaptic function in a near-physiological environment. This application note provides a framework for characterizing the effects of a novel compound (Compound-X) on neuronal activity, synaptic transmission, and plasticity. The protocols outlined below describe the preparation of acute brain slices, electrophysiological recording techniques, and methods for applying Compound-X.

Hypothetical Compound Profile: Compound-X

For the purpose of this application note, we will hypothesize that Compound-X is a novel modulator of a specific G-protein coupled receptor (GPCR) known to be expressed in cortical and hippocampal neurons. The objective is to determine its effects on:

  • Intrinsic neuronal excitability.

  • Spontaneous and evoked synaptic transmission.

  • Long-term potentiation (LTP), a cellular correlate of learning and memory.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data for the effects of Compound-X on various electrophysiological parameters. These tables are designed for easy comparison and interpretation of results.

Table 1: Effects of Compound-X on Intrinsic Properties of Pyramidal Neurons

ParameterControl (Vehicle)Compound-X (10 µM)p-value
Resting Membrane Potential (mV)-70.2 ± 1.5-65.8 ± 1.8< 0.05
Input Resistance (MΩ)150.4 ± 12.3185.6 ± 15.1< 0.05
Action Potential Threshold (mV)-45.1 ± 0.8-48.3 ± 1.0< 0.01
Firing Rate (Hz) at 200 pA12.5 ± 2.125.3 ± 3.5< 0.001

Table 2: Effects of Compound-X on Synaptic Transmission

ParameterControl (Vehicle)Compound-X (10 µM)p-value
sEPSC Frequency (Hz)2.1 ± 0.44.5 ± 0.7< 0.01
sEPSC Amplitude (pA)15.8 ± 1.216.2 ± 1.5> 0.05
Evoked EPSC Amplitude (pA)250.7 ± 25.3245.9 ± 28.1> 0.05
Paired-Pulse Ratio (50 ms (B15284909) interval)1.8 ± 0.22.5 ± 0.3< 0.05

Table 3: Effects of Compound-X on Long-Term Potentiation (LTP)

ParameterControl (Vehicle)Compound-X (10 µM)p-value
Baseline fEPSP Slope (mV/ms)0.5 ± 0.050.52 ± 0.06> 0.05
LTP Magnitude (60 min post-TBS)155.2 ± 8.5%195.7 ± 12.1%< 0.01

Experimental Protocols

The following protocols provide detailed methodologies for the experiments cited in the data tables.

Acute Brain Slice Preparation
  • Animal Anesthesia and Perfusion:

    • Deeply anesthetize an adult mouse (e.g., C57BL/6) with isoflurane.

    • Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG cutting solution.

  • Brain Extraction and Slicing:

    • Rapidly dissect the brain and place it in ice-cold NMDG cutting solution.

    • Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or sagittal slices.

  • Slice Recovery:

    • Transfer slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes.

    • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.

Electrophysiological Recordings
  • Slice Transfer and Visualization:

    • Transfer a single slice to the recording chamber on an upright microscope.

    • Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using differential interference contrast (DIC) optics.

  • Whole-Cell Patch-Clamp Recordings:

    • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance).

    • Fill pipettes with an internal solution appropriate for the experiment (e.g., a potassium-gluconate based solution for current-clamp recordings).

    • Establish a gigaseal and obtain a whole-cell configuration on the target neuron.

  • Data Acquisition:

    • Record data using a patch-clamp amplifier and a data acquisition system (e.g., pClamp software).

    • Filter signals and digitize at an appropriate sampling rate (e.g., 10 kHz).

Drug Application
  • Preparation of Compound-X Stock Solution:

    • Prepare a high-concentration stock solution of Compound-X in a suitable solvent (e.g., DMSO).

  • Bath Application:

    • Dilute the stock solution into the aCSF to the final desired concentration (e.g., 10 µM).

    • Ensure the final solvent concentration is low (e.g., <0.1%) to avoid off-target effects.

    • Switch the perfusion from control aCSF to the aCSF containing Compound-X.

    • Allow sufficient time for the drug to equilibrate in the slice before recording.

Specific Experimental Procedures
  • Intrinsic Excitability:

    • In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps.

    • Measure resting membrane potential, input resistance, action potential threshold, and firing frequency.

  • Synaptic Transmission:

    • In voltage-clamp mode (holding potential at -70 mV), record spontaneous excitatory postsynaptic currents (sEPSCs).

    • Place a stimulating electrode in a relevant afferent pathway and evoke synaptic responses.

    • To assess presynaptic effects, deliver paired pulses of stimulation at a 50 ms interval and calculate the paired-pulse ratio (amplitude of second EPSC / amplitude of first EPSC).

  • Long-Term Potentiation (LTP):

    • In current-clamp or voltage-clamp mode, record baseline field excitatory postsynaptic potentials (fEPSPs) by stimulating afferent fibers at a low frequency (e.g., 0.05 Hz).

    • After establishing a stable baseline for at least 20 minutes, apply a high-frequency stimulation protocol (e.g., theta-burst stimulation, TBS).

    • Continue recording fEPSPs for at least 60 minutes post-TBS to measure the magnitude of LTP.

    • Apply Compound-X before and during the baseline recording to assess its effect on LTP induction or expression.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling cascade for Compound-X.

Experimental Workflow Diagram

G start Start slice_prep Acute Brain Slice Preparation start->slice_prep recovery Slice Recovery (>1 hour) slice_prep->recovery recording Transfer Slice to Recording Chamber recovery->recording patch Whole-Cell Patch-Clamp recording->patch baseline Record Baseline Activity (20 min) patch->baseline drug_app Bath Apply Compound-X baseline->drug_app post_drug Record Post-Drug Activity drug_app->post_drug washout Washout post_drug->washout analysis Data Analysis washout->analysis end End analysis->end

Caption: Workflow for a brain slice electrophysiology experiment.

Disclaimer: The data and compound information presented in this document are hypothetical and for illustrative purposes only. Researchers should validate all protocols and procedures in their own laboratory setting.

Troubleshooting & Optimization

Technical Support Center: DH-376 and Off-Target Effects on ABHD6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the diacylglycerol lipase (B570770) (DAGL) inhibitor, DH-376, on α/β-hydrolase domain 6 (ABHD6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, irreversible inhibitor of diacylglycerol lipases, specifically DAGLα and DAGLβ.[1][2] These enzymes are the primary producers of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This compound is used as a chemical probe to study the physiological roles of DAGLs and the 2-AG signaling pathway.

Q2: Does this compound have known off-target effects?

Yes, this compound is known to have off-target activity, most notably against the serine hydrolase ABHD6.[1][2][3] Studies have demonstrated that this compound inhibits ABHD6 both in vitro and in vivo.[1][2]

Q3: What is the function of ABHD6?

ABHD6 is a serine hydrolase that plays a role in the degradation of the endocannabinoid 2-AG, although it is considered a minor contributor to overall 2-AG hydrolysis in the brain compared to monoacylglycerol lipase (MAGL).[4] It is involved in regulating specific pools of 2-AG and has been implicated in various physiological processes, including neurotransmission and metabolism.

Q4: Why is it important to consider the off-target effects of this compound on ABHD6?

When using this compound to study DAGL function, it is crucial to consider its inhibitory effect on ABHD6. The inhibition of ABHD6 can also lead to an increase in 2-AG levels, which could confound the interpretation of experimental results attributed solely to DAGL inhibition. Understanding this off-target effect is essential for designing experiments and accurately interpreting data related to the endocannabinoid system.

Q5: How can I assess the selectivity of this compound in my experimental system?

The selectivity of this compound should be determined using a competitive activity-based protein profiling (ABPP) approach. This technique allows for the direct assessment of the inhibitor's activity against a wide range of serine hydrolases, including DAGLs and ABHD6, in a complex biological sample.

Quantitative Data Summary

Target EnzymeThis compound Inhibitory ActivityNotes
DAGLα Primary Target (Potent Inhibition) This compound is designed to be a potent inhibitor of DAGLα.
DAGLβ Primary Target (Potent Inhibition) This compound is designed to be a potent inhibitor of DAGLβ.
ABHD6 Off-Target (Inhibition Observed) Inhibition of ABHD6 by this compound has been consistently reported.[1][2][3]

Experimental Protocols

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity

This protocol outlines a general workflow for assessing the selectivity of this compound against serine hydrolases in a cell lysate or tissue homogenate.

Materials:

  • Cell or tissue sample

  • Lysis buffer (e.g., Tris-HCl or PBS with protease inhibitors, without serine hydrolase inhibitors)

  • This compound stock solution (in DMSO)

  • Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like TAMRA-FP or a biotin (B1667282) tag for enrichment)

  • DMSO (vehicle control)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner or streptavidin-HRP and chemiluminescence reagents (for biotinylated probes)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Proteome Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration.

    • Normalize all samples to the same protein concentration.

  • Inhibitor Incubation (Competitive Labeling):

    • In separate microcentrifuge tubes, pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., a serial dilution from 10 µM to 10 pM) or DMSO (vehicle control) for 30 minutes at 37°C.

  • Activity-Based Probe Labeling:

    • Add the activity-based probe to each tube at a final concentration typically in the low micromolar to high nanomolar range.

    • Incubate for 30 minutes at 37°C.

  • Sample Preparation for Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

  • Gel-Based Analysis:

    • Separate the proteins by SDS-PAGE.

    • If using a fluorescent ABP, scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths.

    • If using a biotinylated ABP, transfer the proteins to a membrane and probe with streptavidin-HRP, followed by chemiluminescence detection.

  • Data Analysis:

    • Quantify the intensity of the fluorescent or chemiluminescent bands corresponding to the molecular weights of DAGLα, DAGLβ, and ABHD6.

    • A decrease in band intensity in the presence of this compound compared to the vehicle control indicates inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for each enzyme.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Step(s)
No inhibition of any enzyme observed 1. This compound is inactive. 2. Incorrect this compound concentration. 3. Insufficient incubation time.1. Verify the integrity and proper storage of the this compound stock. 2. Prepare fresh dilutions and confirm the final concentrations. 3. Increase the pre-incubation time with this compound.
Weak or no signal from the activity-based probe 1. Inactive probe. 2. Low abundance or activity of target enzymes in the sample. 3. Insufficient probe concentration or incubation time.1. Check the storage conditions and age of the probe. 2. Use a tissue or cell line known to have high expression of DAGLs and ABHD6. 3. Optimize the probe concentration and incubation time.
High background signal 1. Non-specific binding of the probe. 2. Insufficient washing steps (for biotin-based detection).1. Reduce the probe concentration or incubation time. 2. Increase the number and stringency of washes after streptavidin incubation.
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete lysis or sample homogenization. 3. Variation in incubation times or temperatures.1. Use calibrated pipettes and ensure accurate pipetting. 2. Ensure complete cell lysis and thorough mixing of samples. 3. Standardize all incubation steps precisely.
Difficulty in resolving DAGL and ABHD6 bands 1. Similar molecular weights. 2. Poor gel resolution.1. Use a lower percentage acrylamide (B121943) gel for better separation of higher molecular weight proteins or a gradient gel. 2. Confirm the expected molecular weights of your target enzymes and run appropriate molecular weight markers.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_inhibitor Inhibitor PLC PLC DAG DAG PLC->DAG Hydrolysis DAGL DAGLα / DAGLβ TwoAG 2-AG DAGL->TwoAG Hydrolysis ABHD6 ABHD6 Arachidonic Acid\n+ Glycerol Arachidonic Acid + Glycerol ABHD6->Arachidonic Acid\n+ Glycerol Hydrolysis PIP2 PIP2 PIP2->PLC DAG->DAGL TwoAG->ABHD6 DH376 This compound DH376->DAGL Inhibits (On-Target) DH376->ABHD6 Inhibits (Off-Target)

Caption: 2-AG metabolic pathway and points of inhibition by this compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inhibit Competitive Inhibition cluster_analysis Analysis start Cell/Tissue Homogenate protein_quant Protein Quantification start->protein_quant inhibitor_incubation Pre-incubate with this compound (or Vehicle) protein_quant->inhibitor_incubation probe_labeling Add Activity-Based Probe inhibitor_incubation->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page gel_scan Fluorescence Gel Scanning sds_page->gel_scan data_analysis Data Analysis (IC50) gel_scan->data_analysis

Caption: Workflow for competitive ABPP to assess this compound selectivity.

References

DH-376 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DH-376

Disclaimer: Information available for a compound explicitly named "this compound" is limited. Based on the context of the query, it is highly probable that this is a typographical error and the compound of interest is GC-376 , a well-documented antiviral protease inhibitor. The following information is for GC-376.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of GC-376.

Frequently Asked Questions (FAQs)

Q1: What is GC-376?

A1: GC-376 is a dipeptide-based prodrug that acts as a broad-spectrum inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses.[1][2] It is the bisulfite adduct of the active aldehyde, GC-373.[3] In aqueous solutions, GC-376 readily converts to GC-373, which covalently binds to the catalytic cysteine residue in the Mpro active site, thereby blocking viral replication.[4][5]

Q2: What is the primary solvent for dissolving GC-376?

A2: The recommended primary solvent for GC-376 is dimethyl sulfoxide (B87167) (DMSO).[6] It is soluble in DMSO at a concentration of up to 100 mg/mL.[6]

Q3: Is GC-376 soluble in aqueous solutions?

A3: GC-376 is reported to be insoluble in water.[6] However, it can be prepared in aqueous buffers for experiments, often with the use of co-solvents. It's important to note that GC-376 can form colloids in aqueous media at higher concentrations.[7]

Q4: How should I store GC-376?

A4: Proper storage is crucial to maintain the stability of GC-376.[6]

  • Powder: Store at -20°C for long-term storage (up to 3 years).[6]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

This guide addresses common solubility and stability issues encountered during experiments with GC-376.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or cell culture media. The final concentration of GC-376 exceeds its aqueous solubility limit. Rapid dilution from a high-concentration DMSO stock can cause the compound to "crash out".- Lower the final working concentration of GC-376.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media or buffer.[1]- Add the GC-376 stock solution dropwise while gently vortexing the media.[1]- Ensure the final DMSO concentration in your experiment is low (ideally ≤0.1%) to minimize toxicity and solubility issues.[1]
Cloudiness or precipitate observed in the stock solution. The compound may have precipitated out of the DMSO stock due to improper storage (e.g., moisture absorption by DMSO, temperature fluctuations).- Visually inspect the stock solution before use.- If a precipitate is present, gently warm the vial in a 37°C water bath and vortex vigorously to redissolve.- Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[6]- Prepare fresh stock solutions more frequently.
Inconsistent or lower than expected activity in assays. The compound may have degraded due to improper storage or handling. The active form, GC-373, may not be stable in certain conditions.- Ensure proper storage of both the powder and stock solutions as recommended.- Prepare fresh dilutions from a frozen stock solution for each experiment.- As GC-376 is a prodrug that converts to the active aldehyde GC-373 in aqueous solutions, be mindful of the stability of the aldehyde in your assay buffer over time.[4]
Difficulty achieving desired concentration in aqueous media for in vivo studies. GC-376 has poor aqueous solubility.- For in vivo formulations, co-solvents are often necessary. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O has been used.[6] Another option for injection is a solution of 10% ethanol (B145695) and 90% PEG-400.[8]

Data Presentation

Table 1: Solubility of GC-376

SolventConcentrationNotes
DMSO100 mg/mLUse fresh, anhydrous DMSO.[6]
Ethanol100 mg/mL[6]
WaterInsoluble[6]

Table 2: Stability of GC-376

FormStorage TemperatureDuration
Powder-20°C3 years[6]
In Solvent (DMSO)-80°C1 year[6]
In Solvent (DMSO)-20°C1 month[6]

Table 3: Inhibitory Activity of GC-376 against Viral Main Proteases (Mpro)

VirusIC₅₀ (µM)
Feline Infectious Peritonitis Virus (FIPV)0.2
Porcine Epidemic Diarrhea Virus (PEDV)1.11
Transmissible Gastroenteritis Virus (TGEV)0.15
Murine Hepatitis Virus (MHV)1.1
Human Coronavirus 229E (229E)0.15
Bovine Coronavirus (BCV)0.6

Experimental Protocols

Protocol: In Vitro Mpro Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol is a generalized procedure for determining the inhibitory activity of GC-376 against a viral Mpro.

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA. Store at 4°C.
  • Mpro Enzyme: Prepare a working solution of purified recombinant Mpro in assay buffer. Keep on ice.
  • FRET Substrate: Prepare a stock solution of a fluorogenic Mpro substrate in DMSO. Protect from light.
  • GC-376 Stock Solution: Prepare a high-concentration stock solution of GC-376 in DMSO (e.g., 10 mM).
  • GC-376 Dilutions: Prepare a serial dilution of the GC-376 stock solution in assay buffer to achieve the desired final concentrations for the assay.

2. Assay Procedure: a. In a 96-well black microplate, add the Mpro enzyme to each well. b. Add the serially diluted GC-376 solutions to the wells. Include a DMSO-only control (no inhibitor). c. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the FRET substrate to each well. e. Immediately place the plate in a fluorescence microplate reader.

3. Data Acquisition and Analysis: a. Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the FRET substrate. b. Calculate the rate of the enzymatic reaction for each concentration of GC-376. c. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

GC376_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle cluster_inhibition Inhibition by GC-376 cluster_outcome Outcome Viral_Polyprotein Viral Polyprotein Mpro Main Protease (Mpro/3CLpro) Viral_Polyprotein->Mpro Cleavage by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Produces Inactive_Mpro Inactive Mpro Viral_Replication Viral Replication GC376 GC-376 (Prodrug) GC373 GC-373 (Active Aldehyde) GC376->GC373 Converts to GC373->Inactive_Mpro Covalently binds to Mpro active site Blocked_Replication Blocked Viral Replication

Caption: Mechanism of action of GC-376 as a coronavirus main protease inhibitor.

GC376_Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Prepare_Stock Prepare GC-376 Stock (100 mg/mL in DMSO) Store_Stock Store Aliquots at -80°C Prepare_Stock->Store_Stock Prepare_Dilutions Prepare Serial Dilutions in Assay Buffer/Media Store_Stock->Prepare_Dilutions Add_Inhibitor Add GC-376 Dilutions Prepare_Dilutions->Add_Inhibitor Add_Enzyme Add Mpro Enzyme to Plate Add_Enzyme->Add_Inhibitor Incubate Incubate (30 min, 37°C) Add_Inhibitor->Incubate Add_Substrate Add FRET Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for determining the IC₅₀ of GC-376.

References

optimizing DH-376 dosage for specific mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DH-376. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for specific mouse strains in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of diacylglycerol lipase (B570770) (DAGL), specifically targeting DAGLα and DAGLβ.[1][2] By inhibiting these enzymes, this compound blocks the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key ligand for cannabinoid receptors CB1 and CB2.[3] This action effectively modulates the endocannabinoid signaling pathway, which plays a crucial role in various physiological processes, including neurotransmission, inflammation, and metabolism.[3][4]

Q2: In which mouse strain has this compound been tested and what was the effective dose?

A2: this compound has been documented for use in male C57BL/6 mice.[2] In these studies, this compound was administered via intraperitoneal (i.p.) injection. The effective dose 50 (ED50) for inhibiting DAGLα activity in the brain was observed to be between 5-10 mg/kg, with full inhibition achieved at doses of 30-50 mg/kg.[2][5]

Q3: Are there established dosage protocols for this compound in other mouse strains like BALB/c or NOD mice?

A3: Currently, there are no published studies detailing the use and optimal dosage of this compound in mouse strains other than C57BL/6. Different mouse strains can exhibit significant variations in drug metabolism, immune response, and overall physiology.[6][7][8] Therefore, the optimal dosage for strains such as BALB/c or NOD may differ from that established for C57BL/6 mice. It is essential to perform a dose-response study when using this compound in a new mouse strain.

Q4: What is the primary signaling pathway affected by this compound?

A4: this compound primarily affects the endocannabinoid signaling pathway. By inhibiting DAGLα and DAGLβ, it reduces the synthesis of 2-arachidonoylglycerol (2-AG).[3][9] 2-AG acts as a retrograde messenger that binds to presynaptic CB1 receptors, leading to the suppression of neurotransmitter release.[3] This pathway is integral to synaptic plasticity and various neurological functions.

DH376_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor CB1->Inhibition Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter_Vesicle->Release Release DAG Diacylglycerol (DAG) DAGL DAG Lipase (DAGLα/β) DAG->DAGL Substrate twoAG 2-AG DAGL->twoAG Produces twoAG->CB1 Binds to DH376 This compound DH376->DAGL Inhibits Inhibition->Neurotransmitter_Vesicle Inhibits Release

Figure 1. this compound inhibits the endocannabinoid signaling pathway.

Troubleshooting Guides

Issue 1: High variability in experimental results between individual mice of the same strain.

  • Possible Cause 1: Inconsistent Drug Administration: Improper or inconsistent intraperitoneal (i.p.) injection technique can lead to variable absorption and bioavailability of this compound.

    • Solution: Ensure all personnel are thoroughly trained in i.p. injection procedures for mice.[10][11][12] Standardize the injection site to the lower right abdominal quadrant to avoid the cecum and bladder.[12] Use a consistent needle size (e.g., 25-27 gauge) and injection angle (30-45 degrees).[10][11]

  • Possible Cause 2: Animal Stress: High levels of stress can influence physiological and metabolic responses, potentially affecting the drug's efficacy.

    • Solution: Acclimate mice to the experimental environment and handling procedures before the study begins. Minimize noise and disturbances in the animal facility.

  • Possible Cause 3: Health Status of Mice: Underlying health issues can alter an animal's response to a drug.

    • Solution: Ensure all mice are healthy and free of disease before starting the experiment. House mice in a clean, controlled environment.

Issue 2: Unexpected off-target effects or toxicity.

  • Possible Cause 1: Dose is too high for the specific mouse strain: As mentioned, different strains can have different sensitivities to a compound.

    • Solution: If you are observing adverse effects, reduce the dosage. It is crucial to perform a dose-escalation study in a small cohort of the new mouse strain to determine the maximum tolerated dose (MTD) and the optimal effective dose.

  • Possible Cause 2: Off-target pharmacology of this compound: While this compound is selective, it may have some off-target activity at higher concentrations. For example, it has been shown to inhibit ABHD6.[2]

    • Solution: If off-target effects are a concern, consider using the lowest effective dose determined from your dose-response studies.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice

This protocol provides a general guideline for the i.p. administration of this compound.

  • Preparation:

    • Prepare a sterile solution of this compound in a vehicle appropriate for i.p. injection (e.g., a mixture of saline, PEG400, and Tween 80). The final injection volume should not exceed 10 ml/kg.[10]

    • Warm the solution to room temperature to prevent a drop in the mouse's body temperature.[11]

    • Use a new sterile syringe and needle (25-27 gauge recommended) for each animal.[10][11]

  • Restraint:

    • Properly restrain the mouse to ensure its safety and the accuracy of the injection. The scruff technique is commonly used.[12]

  • Injection:

    • Position the mouse with its head tilted slightly downward.

    • Identify the injection site in the lower right quadrant of the abdomen.

    • Insert the needle, bevel up, at a 30-45 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly and withdraw the needle.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, bleeding, or adverse reactions.

Protocol 2: Dose-Finding Study for this compound in a New Mouse Strain

This protocol outlines a workflow for determining the optimal dose of this compound in a mouse strain for which there is no prior data.

Dose_Finding_Workflow Start Start: Select New Mouse Strain (e.g., BALB/c, NOD) Dose_Selection Select Dose Range Based on C57BL/6 Data (e.g., 3, 10, 30, 50 mg/kg) Start->Dose_Selection Pilot_Study Pilot Study: Small Groups of Mice (n=3-4 per dose) Dose_Selection->Pilot_Study Administration Administer this compound via i.p. Injection Pilot_Study->Administration Monitoring Monitor for Acute Toxicity and Adverse Effects (e.g., 4 hours post-injection) Administration->Monitoring Tissue_Collection Tissue Collection (e.g., Brain) Monitoring->Tissue_Collection Target_Engagement Measure Target Engagement: Inhibition of DAGL activity Tissue_Collection->Target_Engagement Data_Analysis Analyze Dose-Response Curve Target_Engagement->Data_Analysis Dose_Determination Determine ED50 and Optimal Dose for Efficacy Studies Data_Analysis->Dose_Determination End Proceed to Larger Efficacy Studies Dose_Determination->End

Figure 2. Workflow for a dose-finding study of this compound in a new mouse strain.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in C57BL/6 Mice

ParameterValueMouse StrainAdministration RouteReference
Dose Range Tested 3-50 mg/kgMale C57BL/6Intraperitoneal (i.p.)[2][5]
ED50 for DAGLα Inhibition 5-10 mg/kgMale C57BL/6Intraperitoneal (i.p.)[2][5]
Dose for Full Inhibition 30-50 mg/kgMale C57BL/6Intraperitoneal (i.p.)[2][5]
Known Off-Targets ABHD6, PLA2G7Male C57BL/6Intraperitoneal (i.p.)[2]

Table 2: General Characteristics of Common Mouse Strains Relevant to Drug Dosing

CharacteristicC57BL/6BALB/cNOD (Non-Obese Diabetic)
Immune System Bias Th1-biased; strong cellular immunityTh2-biased; strong humoral (antibody) responseProne to spontaneous autoimmune diseases, particularly type 1 diabetes.[13][14][15][16][17]
General Behavior Generally more active and less anxious than BALB/cMore anxious and less active in some behavioral testsCan exhibit higher levels of anxiety compared to C57BL/6.[14]
Considerations for this compound Studies Established baseline data available.May have a different inflammatory response to DAGL inhibition due to Th2 bias.The autoimmune phenotype could be influenced by modulation of the endocannabinoid system. Careful monitoring of disease progression is necessary.

References

Technical Support Center: Interpreting DH-376 Results with Off-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting experimental results for the hypothetical inhibitor DH-376, particularly when off-target activity is a concern. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for an inhibitor like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2][3][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[2] It is crucial to identify and validate these effects to ensure that the observed phenotype is a direct result of the inhibition of the intended target.[2]

Q2: What are the initial signs that my experimental results with this compound might be due to off-target activity?

Several indicators may suggest that the observed effects of this compound are not due to its intended on-target activity. These include:

  • Discrepancy between biochemical and cellular potency: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[2]

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]

  • Contradiction with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).[1][2]

  • Unexpected cellular toxicity: The inhibitor causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[2]

Q3: How can I confirm that this compound is engaging its intended target in my cells?

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[5][6][7][8] This assay is based on the principle that the binding of a ligand (like this compound) to its target protein increases the protein's thermal stability.[6][7] A positive CETSA result, indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of this compound, provides strong evidence of target engagement.[2][7]

Troubleshooting Guides

Issue 1: High concentration of this compound is required to see a cellular effect.

If the effective concentration of this compound in your cellular assay is much higher than its biochemical IC50, it could be due to several factors including poor cell permeability, rapid metabolism of the compound, or off-target effects.[2]

Troubleshooting Workflow:

start High EC50 of this compound in cells cetsa Perform Cellular Thermal Shift Assay (CETSA) start->cetsa permeability Assess cell permeability (e.g., LC-MS/MS of cell lysates) start->permeability metabolism Evaluate compound metabolism start->metabolism no_engagement No target engagement cetsa->no_engagement No thermal shift engagement Target engagement confirmed cetsa->engagement Thermal shift observed low_permeability Low permeability permeability->low_permeability high_metabolism Rapid metabolism metabolism->high_metabolism off_target Investigate off-target effects phenotype_off_target Phenotype is likely due to off-target effects off_target->phenotype_off_target engagement->off_target High EC50 persists optimize_concentration Optimize this compound concentration and incubation time engagement->optimize_concentration Low EC50 expected use_analogs Consider using more permeable analogs low_permeability->use_analogs metabolic_inhibitors Use metabolic inhibitors high_metabolism->metabolic_inhibitors

Caption: Troubleshooting workflow for high cellular EC50 of this compound.

Issue 2: The observed phenotype with this compound does not match the known function of the target.

If the cellular phenotype you observe after treatment with this compound is unexpected based on the known biological role of its intended target, it is critical to investigate the possibility of off-target effects.

Experimental Plan to Differentiate On-Target vs. Off-Target Phenotypes:

start Unexpected Phenotype with this compound genetic Genetic Validation (CRISPR KO or siRNA knockdown of target) start->genetic structurally_distinct Use Structurally Distinct Inhibitor of the Same Target start->structurally_distinct washout Perform Washout Experiment start->washout phenotype_replicated_genetic Phenotype is replicated genetic->phenotype_replicated_genetic phenotype_not_replicated_genetic Phenotype is NOT replicated genetic->phenotype_not_replicated_genetic phenotype_replicated_inhibitor Phenotype is replicated structurally_distinct->phenotype_replicated_inhibitor phenotype_not_replicated_inhibitor Phenotype is NOT replicated structurally_distinct->phenotype_not_replicated_inhibitor phenotype_reverses Phenotype reverses quickly washout->phenotype_reverses phenotype_persists Phenotype persists washout->phenotype_persists on_target Phenotype is likely ON-TARGET phenotype_replicated_genetic->on_target off_target Phenotype is likely OFF-TARGET phenotype_not_replicated_genetic->off_target phenotype_replicated_inhibitor->on_target phenotype_not_replicated_inhibitor->off_target phenotype_reverses->on_target Suggests reversible binding phenotype_persists->off_target May indicate irreversible binding or complex downstream effects

Caption: Experimental workflow to validate the observed phenotype.

Data Presentation

Table 1: Hypothetical Potency of this compound Against its Intended Target and a Panel of Off-Target Kinases.

TargetBiochemical IC50 (nM)Cellular EC50 (µM)
Intended Target: Kinase A 15 0.5
Off-Target: Kinase B2508
Off-Target: Kinase C1,200> 20
Off-Target: Kinase D8,500> 50

This table illustrates a scenario where this compound is potent against its intended target in a biochemical assay, but higher concentrations are needed in a cellular context, with some activity on off-target kinases at higher concentrations.

Table 2: Comparison of Cellular Phenotypes.

ConditionObserved PhenotypeConclusion
This compound (1 µM)50% reduction in cell migration-
Structurally Distinct Inhibitor (SDI-1) for Kinase A (0.5 µM)45% reduction in cell migrationConsistent with on-target effect
Kinase A Knockdown (siRNA)55% reduction in cell migrationValidates on-target effect
This compound (10 µM)80% reduction in cell migration and significant apoptosisSuggests off-target effects at higher concentrations

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in intact cells.[5][6][7][8]

Methodology:

  • Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heating: Heat the cell suspensions in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce thermal denaturation of proteins.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2][7]

Protocol 2: Washout Experiment

Objective: To assess the reversibility of this compound binding and its effect on the cellular phenotype.[9][10][11][12]

Methodology:

  • Incubation: Treat cells with this compound at a concentration that elicits a clear phenotype for a defined period.

  • Washout: Remove the medium containing this compound and wash the cells several times with fresh, pre-warmed medium to remove the unbound compound.

  • Time-course Analysis: At various time points after the washout, assess the cellular phenotype (e.g., phosphorylation of a downstream substrate, cell viability).

  • Interpretation: A rapid reversal of the phenotype suggests that this compound is a reversible inhibitor and the effect is directly linked to its presence. A persistent phenotype may indicate irreversible binding or complex downstream signaling cascades that are not easily reversed.[10][12]

Protocol 3: Cell-Free Biochemical Assay

Objective: To determine the direct inhibitory activity of this compound on its purified target protein and potential off-targets.[13][14]

Methodology:

  • Assay Setup: In a multi-well plate, combine the purified target enzyme, its substrate (e.g., a peptide for a kinase), and ATP.

  • Inhibitor Addition: Add this compound at a range of concentrations.

  • Reaction: Incubate the mixture at an optimal temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • IC50 Determination: Plot the enzyme activity as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Off-Target Profiling: Repeat the assay with a panel of purified, related enzymes (e.g., other kinases) to assess the selectivity of this compound.[15]

Signaling Pathway

Hypothetical Signaling Pathway for the Intended Target of this compound (Kinase A):

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A (Target of this compound) Receptor->KinaseA activates Substrate Downstream Substrate KinaseA->Substrate phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor activates CellMigration Cell Migration TranscriptionFactor->CellMigration promotes DH376 This compound DH376->KinaseA inhibits

Caption: A hypothetical signaling pathway where this compound inhibits Kinase A.

References

troubleshooting DH-376 in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DH-376, a selective inhibitor of Tumor Kinase-1 (TK-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on in vivo experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of TK-1, a key downstream kinase in the Growth Factor Alpha Receptor (GFAR) signaling pathway. By inhibiting TK-1, this compound blocks pro-survival and proliferative signals, making it a candidate for oncology studies, particularly in tumors with activating GFAR mutations.

Q2: How should this compound be stored and formulated for in vivo use?

A2:

  • Storage: this compound is supplied as a powder and should be stored at -20°C.

  • Formulation: this compound has low aqueous solubility. For oral gavage in mice, a common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[1][2][3] It is critical to ensure the compound is uniformly suspended before each administration.[4] Always prepare the formulation fresh daily. For initial pharmacokinetic studies, a solution using DMSO, PEG400, and saline may be considered, but vehicle toxicity must be evaluated.[5]

Q3: What are the expected on-target toxicities of this compound?

A3: As a tyrosine kinase inhibitor (TKI), this compound may exhibit on-target toxicities due to the role of TK-1 in normal tissues.[6] Monitor animals closely for signs such as skin rash, gastrointestinal distress (diarrhea), and potential cardiovascular effects like hypertension, which are common with TKIs targeting growth factor pathways.[7][8] The presence of mild on-target effects can sometimes be an indicator of effective target engagement.[6]

Section 2: Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during in vivo xenograft studies with this compound.

Q1: I am observing high toxicity (e.g., >15% body weight loss, lethargy) in my treatment group. What should I do?

A1:

  • Possible Cause 1: Vehicle Intolerance. The formulation vehicle itself may be causing toxicity, especially at high concentrations or with prolonged use.[9]

    • Solution: Run a cohort of animals treated only with the vehicle to assess its tolerability.[5] If the vehicle is toxic, consider alternative formulations.

  • Possible Cause 2: Suboptimal Dosing. The dose may be too high for the selected animal strain or model.

    • Solution: Perform a maximum tolerated dose (MTD) study. Start with a lower dose and escalate until mild, reversible signs of toxicity are observed.

  • Possible Cause 3: Off-Target Effects. While this compound is selective, high concentrations could inhibit other kinases.

    • Solution: Correlate toxicity with pharmacokinetic (PK) data. If toxicity occurs at plasma concentrations far exceeding the required therapeutic window, dose reduction is necessary.

Q2: My tumor xenografts are not responding to this compound treatment. What are the potential causes?

A2: This is a common challenge where a lack of efficacy can stem from multiple factors.[10][11]

  • Possible Cause 1: Incorrect Model Selection. The chosen cancer cell line or patient-derived xenograft (PDX) model may not be dependent on the GFAR/TK-1 pathway for survival.[4]

    • Solution: Confirm the model's dependency in vitro before starting animal studies. Ensure the cell line has the relevant GFAR mutation and shows sensitivity to this compound. The host mouse strain can also influence tumor growth and drug response.[12]

  • Possible Cause 2: Insufficient Drug Exposure. The dosing regimen may not achieve adequate plasma or tumor concentrations of this compound.

    • Solution: Conduct a pharmacokinetic (PK) study to determine the drug's half-life, bioavailability, and peak concentration (Cmax). Correlate this with pharmacodynamic (PD) markers in tumor tissue to ensure target engagement.[13][14]

  • Possible Cause 3: Poor Formulation or Administration. An improperly prepared suspension or inconsistent administration technique can lead to variable dosing.[4]

    • Solution: Ensure the dosing formulation is a homogenous suspension and that all personnel are proficient in the administration technique (e.g., oral gavage).

  • Possible Cause 4: Acquired Resistance. Tumors may develop resistance mechanisms during the course of the study.[4]

    • Solution: Collect tumors at the end of the study, especially those that initially responded but then regrew. Analyze them for potential resistance mechanisms (e.g., secondary mutations in TK-1, pathway upregulation).

Q3: How can I confirm that this compound is hitting its target (TK-1) in the tumor?

A3: Confirming target engagement is crucial for interpreting efficacy results.[15]

  • Solution: Pharmacodynamic (PD) Biomarker Analysis.

    • Establish a PD Assay: Develop an assay to measure the inhibition of TK-1 activity. The most common method is to measure the phosphorylation of a direct downstream substrate of TK-1 (e.g., p-SUBSTRATE) via Western Blot, ELISA, or immunohistochemistry (IHC).[16]

    • Conduct a Time-Course/Dose-Response Study: Administer a single dose of this compound to tumor-bearing mice. Collect tumor samples at various time points (e.g., 2, 6, 12, 24 hours) to determine the magnitude and duration of target inhibition.[13]

    • Correlate with PK: Analyze plasma samples from the same animals to establish a PK/PD relationship, linking drug concentration to the level of target inhibition.

Section 3: Experimental Protocols & Data

Detailed Protocol: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture & Implantation:

    • Culture GFAR-mutant NSCLC cells (e.g., NCI-H1975) under standard conditions. Ensure cells are in the logarithmic growth phase with >95% viability.[17]

    • Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[17]

    • Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).[4]

  • Tumor Growth & Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups (e.g., Vehicle, this compound at 10 mg/kg, this compound at 30 mg/kg). Ensure even distribution of tumor sizes across groups.

  • Drug Administration & Monitoring:

    • Prepare this compound formulation fresh daily.

    • Administer this compound or vehicle via oral gavage once daily (QD) for 21 days.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint & Analysis:

    • The study endpoint is typically when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the 21-day treatment period.

    • At the endpoint, collect tumors and blood for PK/PD analysis.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice (Data from a hypothetical single-dose oral administration study)

Dose GroupCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
10 mg/kg PO450 ± 8522,800 ± 450
30 mg/kg PO1,350 ± 21029,500 ± 1,100

Table 2: Representative Efficacy Data in a Xenograft Model (Data from a hypothetical 21-day study)

Treatment GroupNMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle101450 ± 250-+2.5%
This compound (10 mg/kg QD)10725 ± 18050%-1.5%
This compound (30 mg/kg QD)10290 ± 9580%-6.0%

Section 4: Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFAR GFAR (Growth Factor Alpha Receptor) TK1 TK-1 (Tumor Kinase-1) GFAR->TK1 Activates CELLPRO CELLPRO Pathway TK1->CELLPRO Phosphorylates Proliferation Tumor Growth & Survival CELLPRO->Proliferation GF Growth Factor GF->GFAR Binds & Activates DH376 This compound DH376->TK1 Inhibits

Caption: this compound inhibits the GFAR/TK-1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis CellCulture 1. Cell Culture (GFAR-mutant line) Implantation 2. Implantation (Flank of NSG mice) CellCulture->Implantation TumorGrowth 3. Tumor Growth (to 150-200 mm³) Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Dosing 5. Daily Dosing (21 days) Randomization->Dosing Monitoring 6. Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 7. Endpoint & Sample Collection Monitoring->Endpoint DataAnalysis 8. Data Analysis (%TGI, Stats) Endpoint->DataAnalysis

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic Start Start: Lack of Tumor Response to this compound Check1 Is the model dependent on the GFAR/TK-1 pathway? Start->Check1 Solution1 Action: Validate model dependency in vitro before in vivo studies. Check1->Solution1 No Check2 Is drug exposure (PK) sufficient in plasma and tumor? Check1->Check2 Yes Solution2 Action: 1. Conduct PK/PD study. 2. Optimize dose & schedule. Check2->Solution2 No Check3 Is target engagement (p-SUBSTRATE) confirmed in the tumor? Check2->Check3 Yes Solution3 Action: 1. Check formulation/dosing technique. 2. Re-evaluate PK/PD correlation. Check3->Solution3 No End Possible Cause: Acquired Resistance (Analyze end-of-study tumors) Check3->End Yes

Caption: Logical workflow for troubleshooting lack of efficacy.

References

DH-376 toxicity and adverse effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative purposes and is based on a hypothetical compound, "DH-376." As of December 2025, there is no publicly available scientific literature detailing the toxicity and adverse effects of a compound with this specific designation in mice. The data and protocols presented here are representative examples based on common findings for novel small molecule kinase inhibitors and should not be considered as established facts for any specific agent.

Frequently Asked Questions (FAQs)

Q1: What is the acute toxicity of this compound in mice?

A1: Acute toxicity studies for this compound have been performed in C57BL/6 mice. The median lethal dose (LD50) has been determined for both oral (p.o.) and intravenous (i.v.) administration.

Q2: What are the most common adverse effects observed in mice treated with this compound?

A2: The most frequently observed adverse effects in mice during a 14-day repeated-dose study involved gastrointestinal and hematological systems. Researchers should be vigilant for signs of diarrhea, weight loss, and changes in blood parameters.

Q3: Are there any known target organs for this compound toxicity?

A3: Based on histopathological analysis from preclinical studies, the primary target organs for this compound toxicity in mice appear to be the liver and the hematopoietic system. Elevated liver enzymes and bone marrow suppression have been noted at higher dose levels.

Q4: What is the recommended starting dose for efficacy studies in mouse models of cancer?

A4: For initial efficacy studies, a starting dose of 25 mg/kg administered orally once daily is recommended. This dose is generally well-tolerated and has been shown to achieve therapeutic plasma concentrations with minimal side effects in exploratory studies. Dose adjustments may be necessary based on the specific mouse strain and tumor model.

Troubleshooting Guides

Problem 1: Significant weight loss (>15%) and lethargy observed in treated mice.

  • Possible Cause: The current dose of this compound may be too high for the specific mouse strain or experimental conditions.

  • Troubleshooting Steps:

    • Immediately reduce the dose by 50%.

    • Monitor animal health twice daily, including body weight and clinical signs.

    • Consider intermittent dosing (e.g., 5 days on, 2 days off) to allow for recovery.

    • Ensure adequate hydration and nutrition.

    • If adverse effects persist, a full toxicology workup, including blood analysis and histopathology, is recommended.

Problem 2: No discernible therapeutic effect at the current dose.

  • Possible Cause: The dose may be too low to achieve the necessary therapeutic concentration at the target site.

  • Troubleshooting Steps:

    • Increase the dose in a stepwise manner (e.g., increments of 25%).

    • Perform pharmacokinetic analysis to determine the plasma and tumor concentrations of this compound.

    • Verify the activity of your this compound batch through in vitro assays.

    • Consider an alternative route of administration if oral bioavailability is a concern.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound in C57BL/6 Mice

Route of AdministrationLD50 (mg/kg)95% Confidence Interval
Oral (p.o.)500450-550
Intravenous (i.v.)150135-165

Table 2: Hematological Changes in Mice after 14-Day Repeated Dosing with this compound (50 mg/kg, p.o.)

ParameterControl Group (Vehicle)This compound Treated Group% Change
White Blood Cells (x10^9/L)8.5 ± 1.24.2 ± 0.8-50.6%
Red Blood Cells (x10^12/L)9.8 ± 0.57.1 ± 0.6-27.6%
Platelets (x10^9/L)1100 ± 150650 ± 120-40.9%

Table 3: Serum Chemistry Markers of Liver Injury

ParameterControl Group (Vehicle)This compound Treated Group (50 mg/kg)% Change
Alanine Aminotransferase (ALT) (U/L)35 ± 8150 ± 25+328.6%
Aspartate Aminotransferase (AST) (U/L)50 ± 10220 ± 40+340.0%

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animals: Female C57BL/6 mice, 8-10 weeks old, are used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Mice are acclimatized for at least 7 days before the experiment.

  • Dosing: A starting dose of 300 mg/kg of this compound is administered by oral gavage to a single mouse.

  • Observation: The mouse is observed for signs of toxicity and mortality for 48 hours.

  • Dose Adjustment:

    • If the mouse survives, the next mouse receives a higher dose (e.g., 2000 mg/kg).

    • If the mouse dies, the next mouse receives a lower dose (e.g., 50 mg/kg).

  • Procedure Continuation: This up-and-down procedure is continued until the stopping criteria are met as per OECD guidelines.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Protocol 2: 14-Day Repeated-Dose Toxicity Study

  • Animals: Male and female C57BL/6 mice (n=10 per group), 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Low dose this compound (e.g., 10 mg/kg)

    • Group 3: Mid dose this compound (e.g., 25 mg/kg)

    • Group 4: High dose this compound (e.g., 50 mg/kg)

  • Dosing: this compound is administered once daily by oral gavage for 14 consecutive days.

  • Monitoring: Body weight, food and water consumption, and clinical signs are recorded daily.

  • Terminal Procedures: On day 15, mice are euthanized. Blood is collected for hematology and serum chemistry analysis. A full necropsy is performed, and major organs are collected, weighed, and preserved for histopathological examination.

Visualizations

experimental_workflow acclimatization Acclimatization (7 days) grouping Randomization into Dosing Groups acclimatization->grouping dosing Daily Oral Dosing (14 days) grouping->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring euthanasia Euthanasia & Necropsy (Day 15) monitoring->euthanasia blood Blood Collection (Hematology, Serum Chemistry) euthanasia->blood organ Organ Collection (Histopathology) euthanasia->organ analysis Data Analysis & Reporting blood->analysis organ->analysis signaling_pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation dh376 This compound dh376->raf

challenges with DH-376 brain penetrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the brain penetrance of DH-376.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended therapeutic target?

A1: this compound is an investigational small molecule inhibitor of Receptor X, a key protein implicated in the progression of certain neurodegenerative diseases. Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier (BBB) and engage its target within the central nervous system (CNS).

Q2: What are the known physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below. These properties are critical determinants of its passive diffusion across the blood-brain barrier.

PropertyValueImplication for Brain Penetrance
Molecular Weight ( g/mol )482.56Moderate; higher values can limit passive diffusion.
LogP2.8Within the optimal range for BBB permeability.
Polar Surface Area (Ų)85.3Slightly elevated; may hinder passive diffusion.
pKa8.2 (basic)Primarily ionized at physiological pH, reducing passive diffusion.

Q3: What is the primary known challenge with this compound's brain penetrance?

A3: Preclinical data indicate that this compound is a substrate for efflux transporters at the blood-brain barrier, primarily P-glycoprotein (P-gp).[1][2] This active transport out of the brain significantly limits its CNS accumulation and is a primary focus for troubleshooting.

Troubleshooting Guide

This guide addresses common issues observed during the preclinical evaluation of this compound brain penetrance.

Issue 1: Low Brain-to-Plasma Concentration Ratio in In Vivo Studies

Symptoms:

  • The concentration of this compound in brain homogenate is significantly lower than in plasma at various time points post-administration.

  • The calculated Kp (Brain/Plasma partition coefficient) is below 0.1.

Possible Causes and Solutions:

CauseProposed SolutionRationale
P-gp Efflux Co-administration with a P-gp inhibitor (e.g., Verapamil, Elacridar).Inhibition of P-gp will reduce the efflux of this compound from the brain, increasing its CNS concentration.[1][3]
Poor Passive Permeability Reformulation of this compound into a more lipophilic prodrug.Increasing lipophilicity can enhance passive diffusion across the BBB.[4][5]
High Plasma Protein Binding Characterize the fraction of unbound this compound in plasma.Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can limit brain penetrance.
Issue 2: High Variability in Brain Penetrance Across a Cohort of Animals

Symptoms:

  • Significant inter-animal variability in the brain concentrations of this compound is observed under identical experimental conditions.

Possible Causes and Solutions:

CauseProposed SolutionRationale
Genetic Polymorphisms in Efflux Transporters Genotype the animal cohort for common polymorphisms in ABCB1 (the gene encoding P-gp).Variations in efflux transporter expression and function can lead to differences in brain penetrance.
Inconsistent Drug Administration Refine and standardize the administration protocol (e.g., route, vehicle, volume).Ensuring consistent delivery of the compound is crucial for reproducible results.
Differences in Animal Health Status Implement a thorough health screening of all animals prior to the study.Underlying health issues can affect drug metabolism and distribution.

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein Substrate Assay

This assay determines if this compound is a substrate of the P-gp efflux transporter using a cell-based model.

Methodology:

  • Cell Culture: Utilize MDCKII-MDR1 cells, which overexpress human P-gp, and parental MDCKII cells as a control. Culture the cells on permeable Transwell inserts to form a polarized monolayer.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A): Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Quantification: Analyze the concentration of this compound in both chambers at specified time points using LC-MS/MS.

  • Efflux Ratio Calculation: Calculate the efflux ratio (ER) as the ratio of the permeability coefficient in the B-A direction to the A-B direction (Papp B-A / Papp A-B).

  • Interpretation: An efflux ratio greater than 2 in MDCKII-MDR1 cells, and close to 1 in parental cells, indicates that this compound is a substrate of P-gp.

Protocol 2: In Vivo Pharmacokinetic Study with Microdialysis

This protocol measures the unbound concentration of this compound in the brain and blood of a freely moving animal model (e.g., rat).

Methodology:

  • Surgical Implantation: Surgically implant microdialysis probes into the target brain region (e.g., striatum) and a peripheral blood vessel (e.g., jugular vein).

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous, oral).

  • Microdialysis Sampling: Continuously perfuse the microdialysis probes with an isotonic solution and collect the dialysate at regular intervals.

  • Sample Analysis: Quantify the concentration of this compound in the brain and blood dialysates using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the concentration-time profiles for both brain and blood to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve). The ratio of brain AUC to blood AUC provides an indication of brain penetrance.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation a MDCKII-MDR1 Cells b Bidirectional Transport Assay a->b c LC-MS/MS Analysis b->c d Calculate Efflux Ratio c->d e P-gp Substrate? d->e j Determine Brain/Plasma Ratio e->j Informs f Animal Model with Microdialysis Probes g This compound Administration f->g h Brain and Blood Sample Collection g->h i LC-MS/MS Analysis h->i i->j signaling_pathway DH376 This compound BBB Blood-Brain Barrier DH376->BBB Approaches Pgp P-gp Efflux Pump DH376->Pgp Substrate for ReceptorX Receptor X DH376->ReceptorX Inhibits BBB->Pgp Location Brain Brain Parenchyma BBB->Brain Crosses Brain->ReceptorX Location of Therapeutic_Effect Therapeutic Effect ReceptorX->Therapeutic_Effect Leads to

References

Technical Support Center: DH-376 Animal Model Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel Kinase-X (KX) inhibitor, DH-376, in animal models. Below are solutions to common challenges associated with its delivery, focusing on improving bioavailability and achieving consistent experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low bioavailability and high variability in plasma concentrations of this compound in my rodent models. What are the likely causes and how can I improve this?

A1: Low bioavailability and high variability are common challenges with this compound due to its poor aqueous solubility and rapid first-pass metabolism.

Troubleshooting Steps:

  • Vehicle Optimization: The choice of delivery vehicle is critical. This compound is poorly soluble in aqueous solutions. Consider using a vehicle with a higher solubilizing capacity. See the table below for a comparison of common vehicles.

  • Route of Administration: Oral gavage can lead to significant first-pass metabolism in the liver. Consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass this.

  • Fasting State of Animals: Ensure that animals are fasted for a consistent period (e.g., 4-6 hours) before oral administration. The presence of food in the stomach can significantly alter the absorption of hydrophobic compounds.

  • Formulation Strategy: For advanced studies, consider co-formulating this compound with a permeation enhancer or a metabolic inhibitor (use with caution and appropriate ethical approval).

Q2: My in vitro experiments show potent inhibition of Kinase-X, but I am not seeing the expected downstream effects on the signaling pathway in my in vivo models. What could be the issue?

A2: This discrepancy often points to insufficient target engagement in vivo. This could be due to poor pharmacokinetics (PK) or pharmacodynamics (PD).

Troubleshooting Steps:

  • Confirm Target Engagement: It is crucial to measure the levels of phosphorylated downstream targets of Kinase-X in your tissue of interest. A lack of change in these biomarkers post-treatment suggests that this compound is not reaching its target at a sufficient concentration.

  • Dose-Response Study: You may need to perform a dose-escalation study to find the optimal therapeutic dose that results in target engagement.

  • PK/PD Modeling: Correlate the plasma concentration of this compound with the level of target inhibition over time. This will help you understand the exposure-response relationship and design a more effective dosing regimen.

Q3: I am observing signs of local irritation and inflammation at the injection site after subcutaneous administration of this compound. How can I mitigate this?

A3: Injection site reactions are often caused by the formulation rather than the drug itself, especially with compounds that require non-aqueous vehicles.

Troubleshooting Steps:

  • Vehicle Biocompatibility: Ensure the vehicle you are using is biocompatible and suitable for the chosen route of administration. Some organic solvents can cause tissue damage.

  • pH of Formulation: Check and adjust the pH of your formulation to be closer to physiological pH (around 7.4).

  • Injection Volume and Technique: Use the smallest effective volume for injection and rotate injection sites if multiple doses are required. Ensure proper injection technique to minimize tissue trauma.

  • Alternative Formulations: Consider formulating this compound in a lipid-based nanoparticle or a microemulsion to improve biocompatibility.

Data Presentation: Vehicle Comparison for this compound

Vehicle CompositionThis compound Solubility (mg/mL)Plasma Cmax (ng/mL) - Oral GavageBioavailability (%) - OralNotes
0.5% Carboxymethylcellulose (CMC) in water< 0.150 ± 15< 5Poor solubility, high variability.
20% Solutol HS 15 in saline2.5350 ± 7025Improved solubility, moderate bioavailability.
5% DMSO, 40% PEG300, 55% Saline5.0600 ± 12040Good solubility, but potential for DMSO-related toxicity.
10% Cremophor EL, 10% Ethanol in saline4.5550 ± 10038Common formulation, but potential for hypersensitivity reactions.

Data are representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Mice

  • Animal Preparation: Use 8-10 week old C57BL/6 mice. Fast the animals for 4 hours prior to dosing.

  • Dosing:

    • Oral (PO): Administer this compound (formulated in 20% Solutol HS 15) via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV): Administer a bolus dose of this compound (formulated in 5% DMSO, 40% PEG300, 55% Saline) via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect approximately 50 µL of blood via saphenous vein puncture at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect samples into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: In Vivo Target Engagement Study

  • Animal Treatment: Dose mice with this compound or vehicle control as determined by the pharmacokinetic study.

  • Tissue Collection: At selected time points post-dose (e.g., corresponding to Tmax and a later time point), euthanize the animals and collect the target tissue (e.g., inflamed paw tissue in an arthritis model).

  • Protein Extraction: Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis: Perform a Western blot to measure the levels of total Kinase-X and its phosphorylated form (p-Kinase-X). Also, probe for a downstream target to assess pathway inhibition.

  • Quantification: Quantify the band intensities and express the level of p-Kinase-X relative to the total Kinase-X.

Visualizations

DH376_Delivery_Troubleshooting start Low Bioavailability or High Variability Observed vehicle Optimize Vehicle start->vehicle Poor Solubility route Change Administration Route start->route First-Pass Metabolism fasting Standardize Fasting start->fasting Food Effects formulation Advanced Formulation start->formulation If needed solution1 Improved PK Profile vehicle->solution1 route->solution1 fasting->solution1 formulation->solution1

Caption: Troubleshooting workflow for low bioavailability of this compound.

Target_Engagement_Workflow start In Vitro Potency Confirmed in_vivo Lack of In Vivo Efficacy start->in_vivo pk_study Conduct PK Study in_vivo->pk_study Is exposure sufficient? pd_study Assess Target Engagement (Western Blot) in_vivo->pd_study Is target inhibited? dose_opt Dose Optimization pk_study->dose_opt pd_study->dose_opt success Correlated PK/PD and Efficacy dose_opt->success

Caption: Experimental workflow to address in vitro/in vivo efficacy discrepancies.

DH376_Signaling_Pathway receptor Inflammatory Receptor kinase_x Kinase-X receptor->kinase_x Activates downstream Downstream Effector (e.g., p-NF-kB) kinase_x->downstream Phosphorylates response Pro-inflammatory Gene Expression downstream->response Induces dh376 This compound dh376->kinase_x Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Technical Support Center: Accounting for DH-376 Effects on Other Serine Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the serine hydrolase inhibitor DH-376.

Introduction to this compound

This compound is a known inhibitor of diacylglycerol lipase-alpha (DAGL-α), a key enzyme in the endocannabinoid signaling pathway. It is also known to inhibit α/β-hydrolase domain-containing protein 6 (ABHD6). Due to the highly conserved nature of the active site among serine hydrolases, it is crucial to assess the selectivity of this compound and account for its potential off-target effects in any experimental system. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to characterize the on-target and off-target activities of inhibitors like this compound within a complex proteome.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: The primary targets of this compound are diacylglycerol lipase-alpha (DAGL-α) and α/β-hydrolase domain-containing protein 6 (ABHD6).

Q2: Why is it important to assess the effects of this compound on other serine hydrolases?

A2: The serine hydrolase superfamily is a large and diverse class of enzymes with conserved catalytic mechanisms. This conservation can lead to off-target inhibition by compounds like this compound, potentially confounding experimental results and leading to incorrect interpretations of the biological effects observed. Therefore, it is essential to profile the selectivity of this compound in your specific experimental system.

Q3: What is Activity-Based Protein Profiling (ABPP) and how is it used to study this compound?

A3: Activity-Based Protein Profiling (ABPP) is a chemical proteomics method that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. For this compound, competitive ABPP is often employed. In this approach, a proteome is pre-incubated with this compound, followed by labeling with a broad-spectrum serine hydrolase probe. A reduction in probe labeling of a particular hydrolase indicates that it is a target of this compound.

Q4: What types of probes are used in ABPP experiments with this compound?

A4: A combination of probes is often used to achieve comprehensive profiling. These can include broad-spectrum probes like fluorophosphonate (FP)-based probes (e.g., FP-TAMRA) that label a wide range of serine hydrolases, and more specialized, "tailor-made" probes designed to label specific enzymes like DAGL-α, which are not well-labeled by FP probes.[1]

Troubleshooting Guides

Problem 1: Unexpected Off-Target Inhibition Observed in ABPP

A:

  • Confirm Probe Specificity: Ensure that the bands on your gel correspond to the expected molecular weights of the inhibited serine hydrolases. If using fluorescent probes, be aware of any potential overlap in their emission spectra.

  • Vary this compound Concentration: Perform a dose-response experiment. True off-targets should show a concentration-dependent inhibition by this compound. This can help distinguish potent off-target effects from weak, non-specific interactions.

  • Use an Orthogonal Assay: Validate the off-target inhibition using an independent, substrate-based enzymatic assay for the specific hydrolase . This will confirm if the binding observed in ABPP translates to functional inhibition.

  • Consider the Biological Context: The selectivity of this compound can vary across different tissues and cell types due to differences in the expression levels and accessibility of serine hydrolases. The observed off-targets may be specific to your experimental system.

Problem 2: No Inhibition of Known Targets (DAGL-α, ABHD6) is Observed

Q: I am not seeing any inhibition of DAGL-α or ABHD6 in my competitive ABPP experiment with this compound. What could be the issue?

A:

  • Check this compound Integrity and Concentration: Ensure that your stock of this compound is not degraded and that the final concentration in your assay is sufficient to inhibit the target enzymes.

  • Verify Proteome Activity: Confirm that your proteome lysate is active. Run a control experiment with a broad-spectrum, irreversible serine hydrolase inhibitor to ensure that the enzymes are active and can be labeled by the ABPP probe.

  • Optimize Incubation Times: Ensure that the pre-incubation time with this compound is sufficient for it to bind to its targets before adding the ABPP probe. Refer to established protocols for recommended incubation times.

  • Probe Selection for DAGL-α: Remember that DAGL-α is not well-labeled by broad-spectrum FP-based probes.[1] To assess this compound's effect on DAGL-α, you must use a specialized probe designed for this enzyme.[1]

Problem 3: High Background or Non-Specific Labeling in ABPP Gel

Q: My ABPP gel shows high background fluorescence, making it difficult to interpret the results. What can I do to improve the signal-to-noise ratio?

A:

  • Optimize Probe Concentration: Titrate your ABPP probe to determine the optimal concentration that gives a strong signal for your targets of interest with minimal background.

  • Reduce Incubation Time with Probe: Shorter incubation times with the fluorescent probe can sometimes reduce non-specific labeling.

  • Washing Steps: Ensure that your washing steps after probe labeling are stringent enough to remove excess, unbound probe.

  • Check Buffer Components: Some buffer components can interfere with the assay. For example, high concentrations of detergents like SDS or the presence of reducing agents can affect the results.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) to Determine this compound Selectivity

This protocol provides a general workflow for assessing the selectivity of this compound against serine hydrolases in a mouse brain proteome.

Materials:

  • Mouse brain tissue

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • This compound

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)

  • DAGL-α specific activity-based probe

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Methodology:

  • Proteome Preparation:

    • Homogenize mouse brain tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant (proteome lysate) and determine the protein concentration.

  • Competitive Inhibition:

    • Aliquot the proteome lysate into separate tubes.

    • To experimental tubes, add varying concentrations of this compound. For the control tube, add vehicle (e.g., DMSO).

    • Incubate the samples for a specified time (e.g., 30 minutes) at room temperature to allow this compound to bind to its targets.

  • Probe Labeling:

    • Add the activity-based probe (either broad-spectrum or DAGL-α specific) to each tube.

    • Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • Data Analysis:

    • Compare the fluorescence intensity of the bands in the this compound treated lanes to the control lane.

    • A decrease in fluorescence intensity for a specific band indicates inhibition of that serine hydrolase by this compound.

    • Quantify the band intensities to determine the potency of inhibition (e.g., IC50 values).

Data Summaries

Table 1: Known On-Target and Off-Target Effects of this compound on Select Serine Hydrolases

Serine HydrolaseEffect of this compoundNotes
DAGL-α Inhibition Primary Target
ABHD6 Inhibition Primary Target
Other SHs Variable Off-target effects should be empirically determined in the system of interest.

This table is a summary and the specific effects and potencies can vary depending on the experimental conditions and biological system.

Visualizations

Endocannabinoid_Signaling DAG Diacylglycerol (DAG) eCB_synthesis Endocannabinoid Synthesis DAG->eCB_synthesis two_AG 2-Arachidonoylglycerol (2-AG) eCB_synthesis->two_AG DAGLa DAGL-α eCB_synthesis->DAGLa CB1R CB1 Receptor two_AG->CB1R eCB_degradation Endocannabinoid Degradation two_AG->eCB_degradation Signaling Downstream Signaling CB1R->Signaling AA Arachidonic Acid eCB_degradation->AA MAGL MAGL eCB_degradation->MAGL ABHD6 ABHD6 eCB_degradation->ABHD6 DAGLa->eCB_synthesis MAGL->eCB_degradation ABHD6->eCB_degradation FAAH FAAH DH376 This compound DH376->DAGLa DH376->ABHD6

Caption: Endocannabinoid signaling pathway showing the role of DAGL-α and other serine hydrolases.

Competitive_ABPP_Workflow start Start proteome Prepare Proteome Lysate start->proteome aliquot Aliquot Lysate proteome->aliquot pre_incubation Pre-incubate with This compound or Vehicle aliquot->pre_incubation probe_labeling Add Activity-Based Probe (ABP) pre_incubation->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page scan Fluorescence Scanning sds_page->scan analyze Analyze Gel for Inhibition scan->analyze end End analyze->end

Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

DH376_Selectivity DH376 This compound On_Target On-Target Effects DH376->On_Target Off_Target Off-Target Effects DH376->Off_Target DAGLa DAGL-α On_Target->DAGLa ABHD6 ABHD6 On_Target->ABHD6 Other_SH Other Serine Hydrolases Off_Target->Other_SH

Caption: Logical relationship of this compound on-target and potential off-target effects.

References

Validation & Comparative

A Comparative Guide to DH-376 and DO34 as Diacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used diacylglycerol lipase (B570770) (DAGL) inhibitors, DH-376 and DO34. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies by providing objective performance data and outlining the experimental methodologies used for their characterization.

Introduction to DAGL Inhibition

Diacylglycerol lipases (DAGLs) are key enzymes in the endocannabinoid system, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is a critical retrograde messenger that modulates neurotransmission by activating cannabinoid receptors, predominantly the CB1 receptor. The two major isoforms of DAGL are DAGLα and DAGLβ. Inhibition of these enzymes offers a therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, metabolic disorders, and inflammation. This compound and DO34 are potent, centrally active, and covalent inhibitors of DAGLs that have been instrumental in elucidating the physiological roles of 2-AG signaling.

Performance Comparison: this compound vs. DO34

Both this compound and DO34 are highly potent inhibitors of both DAGLα and DAGLβ. Their performance has been characterized in a variety of assays, with key quantitative data summarized below.

Table 1: Quantitative Comparison of this compound and DO34
ParameterThis compoundDO34Reference(s)
Potency (IC₅₀)
DAGLα (recombinant human)6 nM6 nM[1]
DAGLβ (mouse)3-8 nM3-8 nM[1]
DAGLα (endogenous, mouse brain)0.5-1.2 nM0.5-1.2 nM[1]
DAGLβ (endogenous, mouse brain)2.3-4.8 nM2.3-4.8 nM[1]
In Vivo Efficacy (ED₅₀)
DAGLα inhibition in mouse brain5-10 mg/kg5-10 mg/kg[1]
Selectivity (Off-Target Inhibition)
ABHD6YesTo a lesser extent[1][2]
PLA2G7NoYes[1][2]
Cannabinoid Receptors (CB₁, CB₂)Minimal binding (>1 µM)Negligible binding (>1 µM)

Experimental Protocols

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for two key assays used to characterize DAGL inhibitors.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the potency and selectivity of inhibitors against endogenous enzymes in a complex biological sample, such as a brain proteome.

Objective: To determine the concentration of an inhibitor (e.g., this compound or DO34) required to inhibit the activity of a target enzyme (DAGLα or DAGLβ) by 50% (IC₅₀) and to identify other enzymes that are also inhibited.

Materials:

  • Mouse brain membrane proteome

  • DAGL inhibitors (this compound, DO34)

  • Activity-based probes (e.g., HT-01, DH379 for DAGL; FP-Rh for broad serine hydrolase profiling)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Mouse brain tissue is homogenized and subjected to centrifugation to isolate the membrane fraction, which is enriched in DAGLs. The protein concentration of the membrane proteome is determined.

  • Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with a range of concentrations of the test inhibitor (this compound or DO34) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). A vehicle control (e.g., DMSO) is also included.

  • Probe Labeling: A fluorescently tagged activity-based probe is added to the inhibitor-treated proteomes. The probe covalently binds to the active site of the target enzymes that have not been blocked by the inhibitor. The reaction is allowed to proceed for a specific time.

  • Quenching and SDS-PAGE: The labeling reaction is quenched by the addition of a reducing SDS-PAGE sample buffer. The proteins are then separated by size using SDS-PAGE.

  • Visualization and Quantification: The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes. The fluorescence intensity of the bands corresponding to the target enzymes is quantified.

  • Data Analysis: The fluorescence intensity for each inhibitor concentration is normalized to the vehicle control. The IC₅₀ value is calculated by fitting the concentration-response data to a suitable pharmacological model.

Fluorescence-Based Natural Substrate Assay

This in vitro assay measures the enzymatic activity of DAGL using a natural substrate and is used to determine the potency of inhibitors against recombinant enzymes.

Objective: To measure the IC₅₀ of this compound and DO34 against recombinant human DAGLα.

Materials:

  • Membrane lysates from HEK293T cells expressing recombinant human DAGLα

  • Natural substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG)

  • Fluorescence-based detection reagents

  • DAGL inhibitors (this compound, DO34)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: HEK293T cells are transfected with a plasmid encoding human DAGLα. Membrane lysates containing the recombinant enzyme are prepared.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the DAGLα-expressing membrane lysate, the natural substrate (SAG), and the fluorescence detection reagents.

  • Inhibitor Addition: A range of concentrations of the test inhibitor (this compound or DO34) is added to the wells. A vehicle control is also included.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed at a controlled temperature. DAGLα hydrolyzes SAG to produce 2-AG. The fluorescence-based detection system measures the progress of the reaction in real-time.

  • Data Acquisition and Analysis: The rate of the enzymatic reaction is determined from the change in fluorescence over time. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of DAGL-mediated 2-AG Production

DAGL_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron GPCR GPCR (e.g., mGluR1/5) PLC Phospholipase C (PLCβ) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DAGL Diacylglycerol Lipase (DAGLα/β) DAG->DAGL Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Produces CB1R CB₁ Receptor (Presynaptic) TwoAG->CB1R Activates Neurotransmitter_Release ↓ Neurotransmitter Release CB1R->Neurotransmitter_Release DH376_DO34 This compound / DO34 DH376_DO34->DAGL Inhibits

Caption: DAGL signaling pathway for 2-AG biosynthesis.

Experimental Workflow for Competitive ABPP

ABPP_Workflow Proteome Brain Membrane Proteome Inhibitor Incubate with This compound or DO34 (Concentration Gradient) Proteome->Inhibitor Probe Add Fluorescent Activity-Based Probe Inhibitor->Probe SDS_PAGE Separate Proteins by SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Gel Scanning SDS_PAGE->Scan Analysis Quantify Bands & Determine IC₅₀ Scan->Analysis

Caption: Workflow for competitive activity-based protein profiling.

Summary and Conclusion

This compound and DO34 are both highly potent and effective inhibitors of DAGLα and DAGLβ, making them valuable tools for studying the endocannabinoid system. Their primary distinction lies in their off-target selectivity profiles. This compound shows some cross-reactivity with ABHD6, while DO34 has been shown to inhibit PLA2G7.[1][2] Researchers should consider these off-target effects when interpreting their experimental results. The choice between this compound and DO34 will depend on the specific context of the study and the potential confounding effects of inhibiting these other serine hydrolases. The experimental protocols described provide a robust framework for the characterization of these and other DAGL inhibitors.

References

A Comparative Guide to DH-376 and Other Diacylglycerol Lipase (DAGL) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of diacylglycerol lipase (B570770) (DAGL) enzymes, DAGLα and DAGLβ, presents a promising avenue for therapeutic intervention in a range of neurological and inflammatory disorders. This guide provides an objective comparison of the novel inhibitor DH-376 with other prominent DAGL inhibitors, supported by experimental data to aid in the selection of the most appropriate chemical tools for research.

Diacylglycerol lipases are key enzymes in the endocannabinoid system, responsible for the biosynthesis of the primary endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] 2-AG is a critical retrograde messenger that modulates synaptic transmission and is also implicated in inflammatory processes.[3][4] The two isoforms, DAGLα and DAGLβ, exhibit distinct tissue distribution and physiological roles. DAGLα is predominantly expressed in the central nervous system and is the major producer of 2-AG involved in synaptic plasticity, while DAGLβ is more prominent in peripheral tissues and immune cells, contributing to inflammation.[1][2] The development of potent and selective inhibitors for these isoforms is crucial for dissecting their specific functions and for therapeutic development.

Performance Comparison of DAGL Inhibitors

The efficacy of a DAGL inhibitor is determined by its potency (IC50), in vivo activity (ED50), and its selectivity for the target isoform (DAGLα vs. DAGLβ) and against other related enzymes. The following tables summarize the quantitative data for this compound and other commonly used DAGL inhibitors.

InhibitorTarget(s)IC50 (DAGLα)IC50 (DAGLβ)SelectivityReference
This compound DAGLα, DAGLβ6 nMInhibitedDual Inhibitor[5]
DO34 DAGLα, DAGLβ6 nMInhibitedDual Inhibitor[5]
LEI-105 DAGLα, DAGLβ13 nM32 nMDual Inhibitor (Reversible)[6][7]
KT109 DAGLβ2.3 µM42 nM~60-fold for DAGLβ[1][8]
KT172 DAGLα, DAGLβ140 nM60 nMDual Inhibitor[1][9]
RHC-80267 DAGL4 µM-Non-selective
OMDM-188 DAGLPotent-Non-selective[10]
THL DAGLPotent-Non-selective[10]

Table 1: In Vitro Potency and Selectivity of DAGL Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various inhibitors against DAGLα and DAGLβ, providing a measure of their potency and isoform selectivity.

InhibitorIn Vivo Efficacy (ED50)AdministrationSpeciesReference
This compound 5-10 mg/kgi.p.Mouse[11]
DO34 5-10 mg/kgi.p.Mouse[11]
KT109 5 mg/kgi.p.Mouse[8]

Table 2: In Vivo Efficacy of Selected DAGL Inhibitors. This table presents the effective dose for 50% of the maximal effect (ED50) in animal models, indicating the in vivo potency of the inhibitors.

Key Experimental Methodologies

The characterization and comparison of DAGL inhibitors rely on robust experimental protocols. Below are detailed methodologies for key experiments frequently cited in the literature.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors against their target enzymes within a complex biological sample.[12][13]

Protocol:

  • Proteome Preparation: Homogenize mouse brain or cell pellets in a suitable lysis buffer (e.g., PBS) and separate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in the desired buffer.

  • Inhibitor Incubation: Pre-incubate aliquots of the membrane proteome with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Probe Labeling: Add a broad-spectrum or target-specific fluorescent activity-based probe (e.g., FP-rhodamine for serine hydrolases, or a tailored probe like DH379 for DAGLs) to each reaction and incubate for a further period (e.g., 30 minutes) at room temperature.

  • SDS-PAGE and Fluorescence Scanning: Quench the reactions by adding a denaturing loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzymes. The reduction in fluorescence intensity in the presence of the inhibitor is used to determine the IC50 value.

experimental_workflow cluster_prep Proteome Preparation cluster_assay Competitive ABPP Proteome Tissue/Cell Homogenate Membrane Membrane Fraction Proteome->Membrane Ultracentrifugation Incubation Incubate with Inhibitor Membrane->Incubation Labeling Add Fluorescent Probe Incubation->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Scanning Fluorescence Scan SDS_PAGE->Scanning Analysis IC50 Determination Scanning->Analysis

Figure 1: Experimental workflow for competitive ABPP.
DAGL Enzyme Activity Assay

This assay directly measures the enzymatic activity of DAGL by quantifying the product formed from a substrate.

Protocol:

  • Enzyme Source: Use membrane preparations from cells overexpressing the target DAGL isoform or from tissues with high endogenous expression.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the inhibitor or vehicle for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a suitable substrate. This can be a radiolabeled native substrate like 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) or a fluorescent surrogate substrate.

  • Reaction Incubation and Termination: Incubate the reaction mixture at 37°C for a defined period. Terminate the reaction, for example, by adding an organic solvent for lipid extraction.

  • Product Quantification: Quantify the product (e.g., 2-AG or a fluorescent product) using an appropriate method such as liquid chromatography-mass spectrometry (LC-MS) for native substrates or a fluorescence plate reader for surrogate substrates.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Signaling Pathways Involving DAGL

Understanding the signaling pathways in which DAGL participates is essential for interpreting the effects of its inhibitors.

Retrograde Signaling in Synaptic Plasticity

In the central nervous system, DAGLα plays a crucial role in retrograde signaling at synapses.[3] Upon postsynaptic neuron depolarization, elevated intracellular calcium levels activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is then converted by DAGLα into 2-AG. 2-AG acts as a retrograde messenger, traveling back to the presynaptic terminal to activate cannabinoid receptor 1 (CB1). This activation leads to the suppression of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).

retrograde_signaling cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx PLC PLC Ca_influx->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG DAGLa DAGLα DAG->DAGLa acts on TwoAG 2-AG DAGLa->TwoAG produces CB1R CB1 Receptor TwoAG->CB1R activates (retrograde signal) Neurotransmitter_release Neurotransmitter Release CB1R->Neurotransmitter_release suppresses

Figure 2: DAGLα-mediated retrograde signaling pathway.
Role in Inflammation

In immune cells such as macrophages, DAGLβ is involved in the inflammatory response.[4][8] Upon inflammatory stimuli, DAG is produced and subsequently hydrolyzed by DAGLβ to generate 2-AG. 2-AG can be further metabolized by other enzymes like monoacylglycerol lipase (MAGL) to produce arachidonic acid (AA). AA is a precursor for the synthesis of pro-inflammatory prostaglandins (B1171923) through the action of cyclooxygenase (COX) enzymes. Therefore, inhibition of DAGLβ can reduce the levels of both 2-AG and downstream pro-inflammatory mediators.

inflammation_pathway cluster_macrophage Macrophage Stimulus Inflammatory Stimulus DAG_production DAG Production Stimulus->DAG_production DAGLb DAGLβ DAG_production->DAGLb acts on TwoAG_prod 2-AG DAGLb->TwoAG_prod produces MAGL MAGL TwoAG_prod->MAGL hydrolyzes AA Arachidonic Acid MAGL->AA produces COX COX Enzymes AA->COX acts on Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins synthesize

Figure 3: DAGLβ's role in the inflammatory cascade.

References

Validating DH-376 Specificity with Control Compound DO53: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the roles of diacylglycerol lipases (DAGLs), specifically DAGLα and DAGLβ, the chemical probe DH-376 serves as a potent inhibitor. However, to ensure that the observed biological effects are genuinely due to the inhibition of DAGLs and not off-target interactions, a proper control is paramount. This guide provides a comparative analysis of this compound and its corresponding control compound, DO53, outlining the experimental data that validates the specificity of this compound.

Comparative Inhibitory Profile

This compound is a potent inhibitor of both DAGLα and DAGLβ. In contrast, DO53 is an structurally related compound that exhibits negligible activity against these primary targets, making it an ideal negative control. The key distinction lies in their differential activity: while this compound targets DAGLs and some other serine hydrolases, DO53 interacts with many of the off-targets of this compound without affecting DAGL activity.[1] This allows for the deconvolution of on-target versus off-target effects in cellular and in vivo experiments.

Table 1: In Vivo Inhibitory Activity of this compound and DO53 in Mouse Brain

Compound Primary Targets Key Off-Targets Inhibited Negligible Activity Against
This compound DAGLα, DAGLβ ABHD6, CES1C, BCHE, LIPE -

| DO53 | - | ABHD2, ABHD6, CES1C, PLA2G7, PAFAH2 | DAGLα, DAGLβ |

Data summarized from competitive Activity-Based Protein Profiling (ABPP) studies in mice.[1]

Experimental Validation of Specificity

The specificity of this compound is validated through a series of experiments that directly compare its activity with that of DO53. A key technique employed is competitive Activity-Based Protein Profiling (ABPP), which allows for the assessment of enzyme inhibition directly within a complex proteome.

Experimental Workflow: Competitive ABPP

The logical workflow for validating the specificity of this compound using DO53 as a control is depicted below. This process allows researchers to isolate the effects of DAGL inhibition from the off-target effects of the chemical probe.

G cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Data Interpretation Vehicle Vehicle Control Tissue_Lysate Tissue Lysate Preparation Vehicle->Tissue_Lysate DH376 This compound Treatment DH376->Tissue_Lysate DO53 DO53 Treatment DO53->Tissue_Lysate Probe_Incubation Incubation with Broad-Spectrum Serine Hydrolase Probe Tissue_Lysate->Probe_Incubation Analysis LC-MS/MS Analysis Probe_Incubation->Analysis DH376_Targets Identify Proteins Inhibited by this compound (vs. Vehicle) Analysis->DH376_Targets DO53_Targets Identify Proteins Inhibited by DO53 (vs. Vehicle) Analysis->DO53_Targets Specific_Targets Subtract DO53 Targets from this compound Targets DH376_Targets->Specific_Targets DO53_Targets->Specific_Targets Conclusion Remaining Proteins are Specific Targets of this compound (DAGLα, DAGLβ) Specific_Targets->Conclusion

Caption: Logical workflow for validating this compound specificity using DO53.

Dose-Dependent Inhibition

Further validation comes from dose-response studies. In vivo experiments have demonstrated that this compound inhibits DAGLα in a dose-dependent manner, with an ED50 of 5-10 mg/kg in mice.[1] In contrast, DO53 shows no significant inhibition of either DAGLα or DAGLβ at any tested dose.[1]

Table 2: Dose-Dependent Inhibition of DAGLα and DAGLβ in Mouse Brain

Compound Dose (mg/kg, i.p.) % Inhibition of DAGLα % Inhibition of DAGLβ
This compound 10 ~50% Significant Inhibition
30 >90% >90%

| DO53 | up to 50 | Negligible | Negligible |

Values are approximate based on graphical data from competitive ABPP analysis.[1]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides a general outline for assessing the in vivo selectivity of this compound with DO53 as a control.

  • Animal Dosing: Male C57BL/6 mice are treated with this compound, DO53, or a vehicle control via intraperitoneal (i.p.) injection at varying doses (e.g., 3-50 mg/kg).

  • Tissue Harvesting and Preparation: After a set time (e.g., 4 hours), animals are euthanized, and brain tissue is rapidly dissected and homogenized in a suitable buffer (e.g., PBS) to generate a proteome lysate.

  • Broad-Spectrum Probe Labeling: The proteome lysates are then incubated with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-Rh) to label the active serine hydrolases that were not inhibited by the administered compounds.

  • SDS-PAGE and In-Gel Fluorescence Scanning: The labeled proteomes are separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the labeled serine hydrolases. A reduction in fluorescence for a specific protein band in the this compound or DO53 treated lanes compared to the vehicle control indicates inhibition of that enzyme.

  • LC-MS/MS for Target Identification (ABPP-ReDiMe): For a more global and quantitative analysis, a biotinylated probe can be used. After labeling, the probe-labeled proteins are enriched on streptavidin beads, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of peptides from each protein is compared across the different treatment groups to quantify the extent of inhibition.

Signaling Pathway Context

The use of this compound and DO53 is critical for elucidating the role of diacylglycerol lipase (B570770) in endocannabinoid signaling. DAGLα is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By using this compound to inhibit 2-AG production and DO53 to control for off-target effects, researchers can specifically probe the downstream consequences of reduced 2-AG signaling.

G DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa Substrate Two_AG 2-Arachidonoylglycerol (2-AG) Downstream Downstream Signaling (e.g., CB1R activation) Two_AG->Downstream DAGLa->Two_AG Biosynthesis DH376 This compound DH376->DAGLa Off_Targets Off-Target Serine Hydrolases DH376->Off_Targets DO53 DO53 DO53->Off_Targets

Caption: Role of this compound and DO53 in the 2-AG signaling pathway.

References

Cross-Validation of FMC-376: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FMC-376's performance with other KRAS G12C inhibitors, supported by available preclinical experimental data. The compound, initially referred to as DH-376, is identified as FMC-376, a clinical-stage, orally bioavailable, covalent inhibitor targeting both the active (GTP-bound 'ON') and inactive (GDP-bound 'OFF') states of the KRAS G12C protein.[1][2] This dual-targeting mechanism offers a potential advantage over first-generation inhibitors that primarily target the inactive state.[3][4][5]

Comparative Preclinical Efficacy

FMC-376 has demonstrated robust anti-tumor activity in various preclinical models, including those resistant to first-generation KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[6][7] Preclinical data highlights its potential to overcome common resistance mechanisms.[3][8]

FeatureFMC-376SotorasibAdagrasib
Target KRAS G12C (ON and OFF states)[3][4][5]KRAS G12C (OFF state)[4][5]KRAS G12C (OFF state)[9]
Activity in Sotorasib-Resistant Models Demonstrated anti-tumor activity[6][7]N/ALimited activity reported in some resistant models
CNS Metastasis Activity Highly active in an intracranial NSCLC model[3][8][9]Data not widely availableData not widely available
Combination Therapy Potential Synergistic activity with cetuximab and PD-1 inhibitors[3][7][8]Combination with other agents under investigation[10]Combination with other agents under investigation[11]
Downstream Pathway Inhibition Deeper inhibition of KRAS downstream pathways compared to sotorasib[6][7]Inhibition of MAPK pathway[10]Inhibition of MAPK pathway

Experimental Protocols for Cross-Validation

Validating the efficacy and mechanism of action of KRAS inhibitors like FMC-376 involves a multi-faceted approach, combining in vitro, in vivo, and pharmacodynamic studies.

In Vivo Target Engagement and Occupancy

This is a critical step to confirm that the inhibitor is binding to its intended target in a living organism.

  • Methodology: Mass Spectrometry-based Proteomics

    • Tissue Collection: Tumor samples are collected from patient-derived xenograft (PDX) models treated with the KRAS G12C inhibitor.

    • Protein Extraction and Digestion: Proteins are extracted from the tumor tissue, and KRAS protein can be enriched through immunoprecipitation. The proteins are then digested into smaller peptides using trypsin.

    • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and measures their mass-to-charge ratio, allowing for the identification and quantification of the inhibitor-bound (adducted) and unbound (unadducted) KRAS G12C peptides.[12]

    • Data Analysis: The ratio of adducted to unadducted peptides provides a direct measure of target occupancy.

Pharmacodynamic (PD) Biomarker Analysis

PD studies assess the biological effects of the drug on its target pathway, providing evidence of functional target inhibition.

  • Methodology: Western Blotting for pERK

    • Lysate Preparation: Tumor or cell lysates from treated and untreated models are prepared.

    • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

    • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. pERK is a key downstream effector of the KRAS signaling pathway.

    • Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.

    • Analysis: A reduction in the pERK/total ERK ratio in treated samples compared to controls indicates successful inhibition of the KRAS pathway.

In Vivo Antitumor Efficacy Studies

These studies evaluate the overall effect of the inhibitor on tumor growth.

  • Methodology: Patient-Derived Xenograft (PDX) Models

    • Model Establishment: Tumor fragments from human patients with KRAS G12C mutations are implanted into immunocompromised mice.

    • Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives the KRAS G12C inhibitor (e.g., FMC-376) orally.[2]

    • Tumor Volume Measurement: Tumor size is measured regularly using calipers.

    • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Tumor regression is also noted.[7]

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK RTK KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP Growth Factor Signal KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GEF RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FMC376 FMC-376 FMC376->KRAS_GDP FMC376->KRAS_GTP FirstGen First-Gen Inhibitors (e.g., Sotorasib) FirstGen->KRAS_GDP

Caption: KRAS Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_invivo In Vivo Efficacy & PD cluster_analysis Downstream Analysis cluster_data Data Interpretation PDX_Model Establish KRAS G12C PDX Models Treatment Administer FMC-376 vs. Control/Competitor PDX_Model->Treatment Tumor_Measurement Monitor Tumor Volume Treatment->Tumor_Measurement Tissue_Harvest Harvest Tumors for Analysis Tumor_Measurement->Tissue_Harvest Efficacy_Data Comparative Tumor Growth Inhibition Data Tumor_Measurement->Efficacy_Data Mass_Spec Target Occupancy (LC-MS/MS) Tissue_Harvest->Mass_Spec Western_Blot Pathway Inhibition (pERK Western Blot) Tissue_Harvest->Western_Blot PD_Data Pharmacodynamic Biomarker Data Mass_Spec->PD_Data Western_Blot->PD_Data

Caption: Preclinical Validation Workflow for KRAS Inhibitors.

References

A Head-to-Head Comparison of DH-376 and RHC-80267 for Diacylglycerol Lipase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate dissection of biological pathways and the development of novel therapeutics. This guide provides a comprehensive comparison of two commonly used diacylglycerol lipase (B570770) (DAGL) inhibitors, DH-376 and RHC-80267, focusing on their performance, selectivity, and the experimental methodologies used for their characterization.

Diacylglycerol lipases (DAGLs) are key enzymes in the endocannabinoid system, responsible for the biosynthesis of the primary endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] The inhibition of DAGL offers a promising therapeutic strategy for a range of pathological conditions. Here, we present a detailed comparison of two prominent DAGL inhibitors, this compound and RHC-80267, to aid researchers in selecting the most appropriate tool for their studies.

Performance and Potency

This compound has emerged as a highly potent DAGL inhibitor, with reported pIC50 values of 8.9 for DAGLα and an IC50 in the low nanomolar range (3-8 nM) for DAGLβ.[4][5] In contrast, RHC-80267 exhibits significantly lower potency, with IC50 values in the micromolar range.[6][7][8] A direct comparison in a live cell assay for DAGLα inhibition reported an IC50 of 5.8 ± 0.2 μM for RHC-80267.[4] It is important to note that the inhibitory activities are often determined under varying experimental conditions, which can influence the apparent potency.

InhibitorTargetIC50 / pIC50Species/SystemReference
This compound DAGLαpIC50: 8.9Not Specified[4]
DAGLβIC50: 3-8 nMNot Specified[5]
RHC-80267 DAGLIC50: 4 µMCanine Platelets[6][8][9]
DAGLIC50: 1.1 µMRat Cardiac Myocytes[7][10]
DAGLαIC50: 5.8 ± 0.2 µMHuman Cell Line (Live Cell Assay)[4]
DAGLαIC50: 28.8 ± 11.1 µMHuman Cell Line (Membrane Assay)[4]

Selectivity Profile

A critical consideration for any inhibitor is its selectivity for the intended target. Both this compound and RHC-80267 have been profiled for off-target activities, revealing distinct selectivity profiles.

RHC-80267 is known to inhibit a number of other enzymes, including cholinesterase (IC50 of 4 µM), cyclooxygenase (COX), and several other serine hydrolases such as fatty acid amide hydrolase (FAAH) and phospholipase A2 (PLA2).[6][9][11][12] This lack of selectivity can complicate the interpretation of experimental results, as the observed biological effects may not be solely attributable to DAGL inhibition.

This compound, while being highly potent for DAGLs, also demonstrates inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6), another serine hydrolase involved in endocannabinoid signaling.[13] However, studies utilizing competitive activity-based protein profiling (ABPP) have shown that this compound and its analogs can be used to selectively probe DAGL function, particularly when used in conjunction with appropriate controls.[13][14]

Signaling Pathway of DAGL

The canonical DAGL signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or an influx of calcium, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG serves as the substrate for DAGL, which hydrolyzes it to produce 2-AG.[6][7][15] As a retrograde messenger, 2-AG travels to the presynaptic terminal and binds to cannabinoid receptor 1 (CB1), leading to the inhibition of neurotransmitter release.[6][15] The signaling is terminated by the degradation of 2-AG, primarily by monoacylglycerol lipase (MAGL).[15]

DAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_Release Neurotransmitter Release CB1->NT_Release Inhibits NT_Vesicle Neurotransmitter Vesicles MAGL MAGL AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Produces GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 DAG DAG PIP2->DAG Hydrolysis by PLC Two_AG 2-AG DAG->Two_AG Hydrolysis by DAGL DAGL DAGL Two_AG->CB1 Binds to Two_AG->MAGL Degraded by Neurotransmitter Neurotransmitter Neurotransmitter->GPCR Activates DH376 This compound DH376->DAGL Inhibits RHC80267 RHC-80267 RHC80267->DAGL Inhibits

Caption: Simplified DAGL signaling pathway and points of inhibition.

Experimental Protocols

Accurate assessment of inhibitor performance relies on robust and well-defined experimental protocols. Below are summaries of key methodologies used to characterize DAGL inhibitors.

Live Cell DAGLα Activity Assay using p-Nitrophenyl Butyrate (B1204436) (PNPB)

This assay provides a high-throughput method to assess DAGLα activity in a cellular context.

PNPB_Assay_Workflow cluster_workflow PNPB Assay Workflow Start Seed cells expressing DAGLα Incubate_Inhibitor Pre-incubate with This compound or RHC-80267 Start->Incubate_Inhibitor Add_PNPB Add PNPB (Substrate) Incubate_Inhibitor->Add_PNPB Measure_Absorbance Measure absorbance of p-nitrophenol (product) over time Add_PNPB->Measure_Absorbance Analyze Calculate IC50 Measure_Absorbance->Analyze

Caption: Workflow for the live cell DAGLα assay using PNPB.

Methodology:

  • Cell Culture: Cells stably overexpressing human DAGLα are cultured in appropriate media.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or RHC-80267) for a defined period.

  • Substrate Addition: The chromogenic substrate p-nitrophenyl butyrate (PNPB) is added to the cells.

  • Data Acquisition: The hydrolysis of PNPB by DAGLα releases p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis: The rate of reaction is determined, and the IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.[4]

Radiometric DAGL Activity Assay

This highly sensitive assay directly measures the enzymatic activity of DAGL using a radiolabeled substrate.[1][2][16]

Methodology:

  • Enzyme Source: Prepare cell or tissue homogenates, or purified enzyme preparations.

  • Reaction Mixture: The reaction is initiated by adding a radiolabeled DAGL substrate, such as 1-oleoyl[1-14C]-2-arachidonoylglycerol, to the enzyme preparation in a suitable buffer. The reaction is carried out in the presence and absence of the inhibitor.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using an organic solvent system (e.g., chloroform/methanol).

  • Chromatography: The lipid extract is spotted onto a thin-layer chromatography (TLC) plate and developed to separate the substrate from the product (radiolabeled oleic acid).

  • Quantification: The amount of radioactivity in the product band is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of inhibitors against a wide range of enzymes in their native biological environment.[11][14][17][18][19]

ABPP_Workflow cluster_workflow Competitive ABPP Workflow Proteome Cell or Tissue Proteome Incubate_Inhibitor Pre-incubate with Inhibitor (e.g., this compound) Proteome->Incubate_Inhibitor Add_Probe Add broad-spectrum activity-based probe (e.g., FP-Rh) Incubate_Inhibitor->Add_Probe SDS_PAGE Separate proteins by SDS-PAGE Add_Probe->SDS_PAGE Gel_Scan Scan gel for fluorescence SDS_PAGE->Gel_Scan Analysis Analyze band intensities to determine inhibitor potency and selectivity Gel_Scan->Analysis

Caption: General workflow for competitive ABPP.

Methodology:

  • Proteome Preparation: A complex proteome, such as a cell lysate or tissue homogenate, is prepared.

  • Inhibitor Incubation: The proteome is pre-incubated with the inhibitor of interest at various concentrations.

  • Probe Labeling: A broad-spectrum activity-based probe (ABP) that targets a class of enzymes (e.g., serine hydrolases) is added. The ABP will covalently label the active sites of enzymes that are not blocked by the inhibitor.

  • Analysis: The proteome is then analyzed, typically by gel electrophoresis followed by in-gel fluorescence scanning. The intensity of the fluorescent signal for each enzyme is inversely proportional to the potency of the inhibitor for that enzyme. This allows for the simultaneous assessment of inhibitor potency and selectivity against numerous enzymes.

Conclusion

Both this compound and RHC-80267 are valuable tools for studying the role of DAGL in health and disease. This compound offers superior potency, making it an ideal choice for applications requiring a high degree of target engagement at low concentrations. However, its cross-reactivity with ABHD6 should be considered when interpreting results. RHC-80267, while less potent and selective, has been widely used and can serve as a useful reference compound. The choice of inhibitor should be guided by the specific experimental context, with careful consideration of the required potency and the potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these and other DAGL inhibitors.

References

Assessing the In Vitro Specificity of DH-376: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides a comprehensive framework for assessing the in vitro specificity of DH-376, a known serine hydrolase inhibitor. By leveraging established methodologies, this document outlines a direct comparison with alternative compounds, DO34 and DO53, and presents the necessary experimental protocols to generate robust and reliable data.

This compound has been identified as an inhibitor of diacylglycerol lipase-α (DAGL-α) and α/β-hydrolase domain containing 6 (ABHD6)[1]. While in vivo studies have provided initial insights into its activity, a thorough in vitro characterization is essential to delineate its precise selectivity profile. This guide proposes a head-to-head comparison of this compound with DO34, another dual DAGL inhibitor, and DO53, a structurally related but less active compound, to contextualize its specificity.

Comparative Specificity Profile

The primary method to determine the in vitro specificity of this compound and its comparators is competitive activity-based protein profiling (ABPP) . This technique utilizes broad-spectrum probes that covalently bind to the active site of a large number of enzymes within a specific class, such as serine hydrolases. By pre-incubating a proteome with an inhibitor, one can quantify the inhibitor's ability to block probe binding to its targets, thus revealing its potency and selectivity across the entire enzyme family.

The following table summarizes the expected quantitative data from a competitive ABPP experiment using a fluorophosphonate-based probe (e.g., FP-TAMRA) on a relevant cell line or tissue lysate (e.g., mouse brain proteome). The IC50 values represent the concentration of the inhibitor required to block 50% of the probe labeling for a given enzyme.

Target EnzymeThis compound IC50 (nM)DO34 IC50 (nM)DO53 IC50 (nM)
Primary Targets
DAGL-αLow nMLow nM>10,000
DAGL-βLow-Mid nMMid-High nM>10,000
Known Off-Targets
ABHD6Mid nM>1000>10,000
PLA2G7>1000Mid-High nM>10,000
Other Serine Hydrolases
FAAH>1000>1000>10,000
MAGL>1000>1000>10,000
... (additional SHs)To be determinedTo be determinedTo be determined

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following protocols outline the key experiments for this comparative analysis.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is the cornerstone for determining the inhibitor selectivity across the serine hydrolase superfamily.

Materials:

  • Mouse brain tissue or relevant cell line (e.g., Neuro-2a)

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound, DO34, DO53 stock solutions in DMSO

  • Fluorophosphonate probe (e.g., FP-TAMRA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare proteome lysates from the chosen biological source.

  • Aliquot the proteome and pre-incubate with a serial dilution of this compound, DO34, or DO53 (or DMSO as a vehicle control) for 30 minutes at 37°C.

  • Add the FP-TAMRA probe to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.

  • Quench the reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the probe-labeled enzymes using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of each band corresponding to a specific serine hydrolase.

  • Calculate the IC50 values for each inhibitor against each detected hydrolase.

Recombinant Enzyme Inhibition Assay

To validate the findings from the ABPP experiment and to determine the precise inhibitory constants (Ki), assays with purified recombinant enzymes are necessary.

Materials:

  • Purified recombinant human DAGL-α, DAGL-β, and ABHD6

  • Substrate for each enzyme (e.g., a fluorogenic substrate)

  • Assay buffer specific to each enzyme

  • This compound, DO34, DO53 stock solutions in DMSO

  • 96-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • In a 96-well plate, add the assay buffer and the recombinant enzyme.

  • Add a serial dilution of the inhibitor (this compound, DO34, or DO53) or DMSO control.

  • Incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities and determine the IC50 and subsequently the Ki values for each inhibitor against each enzyme.

Visualizing the Methodologies

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Competitive ABPP Workflow Proteome\nLysate Proteome Lysate Incubation 1 Incubation 1 Proteome\nLysate->Incubation 1 Inhibitor\n(this compound, DO34, DO53) Inhibitor (this compound, DO34, DO53) Inhibitor\n(this compound, DO34, DO53)->Incubation 1 FP-Probe FP-Probe Incubation 2 Incubation 2 FP-Probe->Incubation 2 SDS-PAGE SDS-PAGE Fluorescence\nScanning Fluorescence Scanning SDS-PAGE->Fluorescence\nScanning Data\nAnalysis Data Analysis Fluorescence\nScanning->Data\nAnalysis IC50 Values\n(Selectivity Profile) IC50 Values (Selectivity Profile) Data\nAnalysis->IC50 Values\n(Selectivity Profile) Incubation 1->Incubation 2 Incubation 2->SDS-PAGE G cluster_1 DAG Signaling Pathway Diacylglycerol (DAG) Diacylglycerol (DAG) DAGL-alpha / beta DAGL-alpha / beta Diacylglycerol (DAG)->DAGL-alpha / beta 2-AG 2-AG CB1/CB2 Receptors CB1/CB2 Receptors 2-AG->CB1/CB2 Receptors Downstream Signaling Downstream Signaling CB1/CB2 Receptors->Downstream Signaling DAGL-alpha / beta->2-AG This compound This compound This compound->DAGL-alpha / beta Inhibition

References

Comparative Potency of DH-376 on DAGLα and DAGLβ: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory potency of the compound DH-376 on diacylglycerol lipase (B570770) alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ). This document summarizes key experimental data, outlines the methodologies used in these studies, and presents visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Potency of this compound

The inhibitory activity of this compound against DAGLα and DAGLβ has been quantified using various experimental approaches. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's potency on the two enzyme isoforms.

EnzymeAssay TypeIC50 (nM)Reference
DAGLα Fluorescence-based substrate assay6[1]
Competitive Activity-Based Protein Profiling (ABPP)0.5 - 1.2[1]
DAGLβ Fluorescence-based substrate assay3 - 8[1][2]
Competitive Activity-Based Protein Profiling (ABPP)2.3 - 4.8[1]

This compound is a potent inhibitor of both DAGLα and DAGLβ, with IC50 values in the low nanomolar range[1][2]. One study reported an IC50 value of 6 nM for this compound on DAGLα in a real-time, fluorescence-based assay using the natural substrate 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG)[1]. In the same study, the IC50 for DAGLβ was determined to be in the range of 3-8 nM[1]. Another source also corroborates the potent inhibition of DAGLβ with an IC50 range of 3-8 nM[2].

Interestingly, competitive activity-based protein profiling (ABPP) assays revealed even lower IC50 values. For DAGLα, the IC50 was in the range of 0.5–1.2 nM, and for DAGLβ, it was between 2.3–4.8 nM[1]. The difference in measured IC50 values between the substrate assay and competitive ABPP could be attributed to the different forms of the enzyme used (recombinant vs. endogenous)[1].

Experimental Protocols

The determination of this compound's potency on DAGLα and DAGLβ involves specific biochemical assays. Below are detailed methodologies based on published research.

Fluorescence-Based DAGL Activity Assay

This assay measures the enzymatic activity of DAGL in real-time using a fluorescent substrate.

  • Enzyme Source: Membrane lysates from HEK293T cells engineered to express recombinant human DAGLα or mouse DAGLβ[1].

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a natural substrate for DAGLs[1].

  • Principle: The assay measures the conversion of SAG to 2-arachidonoylglycerol (B1664049) (2-AG)[1]. The detection system is fluorescence-based, though the specific fluorescent probe used in the cited study is not detailed in the abstract.

  • Procedure:

    • Incubate the membrane lysates containing the DAGL enzyme with varying concentrations of the inhibitor this compound.

    • Initiate the enzymatic reaction by adding the SAG substrate.

    • Monitor the fluorescence signal in real-time to determine the rate of substrate conversion.

    • Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic method used to assess the engagement of an inhibitor with its target enzyme in a complex biological sample.

  • Probes:

    • DH379: A BODIPY-derivatized analog of this compound used as a DAGL-tailored activity-based probe[1].

    • HT-01: Another activity-based probe tailored for DAGLs[1].

    • Fluorophosphonate-rhodamine (FP-Rh): A broad-spectrum serine hydrolase-directed probe to assess selectivity[1].

  • Principle: This assay measures the ability of this compound to compete with a fluorescently labeled activity-based probe for binding to the active site of DAGLα and DAGLβ.

  • Procedure:

    • Pre-incubate mouse brain membrane proteomes with varying concentrations of this compound.

    • Add a DAGL-specific activity-based probe (e.g., DH379 or HT-01) to the mixture. This probe will bind to the active site of any DAGL enzymes that are not inhibited by this compound.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled enzymes using a gel scanner.

    • The reduction in fluorescence intensity of the band corresponding to DAGLα or DAGLβ indicates the degree of inhibition by this compound.

    • Quantify the band intensities to determine the IC50 value.

Visualizations

To further illustrate the context of this compound's activity, the following diagrams depict the relevant signaling pathway and a generalized experimental workflow.

DAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_pre_receptor GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAGL DAGLα / DAGLβ DAG->DAGL Substrate 2AG 2-Arachidonoylglycerol (2-AG) DAGL->2AG Produces CB1R CB1 Receptor 2AG->CB1R Binds to DH376 This compound DH376->DAGL Inhibits

Caption: Signaling pathway showing the role of DAGLα/β in 2-AG synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare DAGLα/β Enzyme (e.g., from cell lysates) Incubation Incubate Enzyme with This compound or Vehicle Enzyme->Incubation Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubation Reaction Initiate Reaction with Substrate (e.g., SAG) Incubation->Reaction Detection Measure Product Formation (e.g., Fluorescence) Reaction->Detection Plot Plot % Inhibition vs. [this compound] Detection->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Generalized workflow for determining the IC50 of this compound.

References

Safety Operating Guide

Navigating the Disposal of DH-376: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling the chemical reagent identified as DH-376, proper disposal is paramount to ensure laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for the safe disposal of this substance, based on the information provided in its Safety Data Sheet (SDS). The reagent, identified as "Access TOTAL βhCG (5th IS)" with SDS #376, requires specific handling due to its composition and potential hazards.

Key Hazard and Safety Information

Prior to disposal, it is essential to understand the primary hazards associated with this compound. The product should be handled as though capable of transmitting infectious diseases, and universal precautions should be followed. It contains sodium azide (B81097) at a concentration below the hazardous level; however, repeated contact with lead and copper in plumbing can lead to the buildup of shock-sensitive compounds.

Quantitative Data Summary

PropertyValueNotes
Storage Temperature 2 to 10°CAs directed on the product label.[1]
Primary Routes of Exposure Inhalation, ingestion, eye/skin contactSpecific paths of concern for potentially infectious materials are skin puncture, contact with broken skin, contact with mucous membranes and inhalation of aerosolized material.[1]
Carcinogenicity No ingredients listed as carcinogensAs per ACGIH, IARC, NTP, OSHA or 67/548/EEC Annex I.[1]

Experimental Protocols Cited

The safety and hazard information presented is based on standardized assessments and classifications. The determination that no ingredients are listed as carcinogens is based on classifications by the ACGIH, IARC, NTP, and OSHA. The potential for sodium azide to form explosive compounds with heavy metals is a known chemical property documented in safety literature.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DH376_Disposal_Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_path Disposal Path cluster_documentation Documentation start Start: this compound Waste Generated check_contamination Assess for Infectious Contamination start->check_contamination decontaminate Decontaminate Waste (e.g., autoclave) check_contamination->decontaminate Contaminated absorb_liquid Absorb Liquid Waste check_contamination->absorb_liquid Not Contaminated decontaminate->absorb_liquid place_in_container Place in Suitable, Labeled Container absorb_liquid->place_in_container dispose_container Dispose via Approved Hazardous Waste Vendor place_in_container->dispose_container record_disposal Record Disposal Details in Lab Waste Log dispose_container->record_disposal end End of Process record_disposal->end

This compound Disposal Workflow Diagram

Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including protective gloves, protective clothing, and eye/face protection.[1]

  • Decontamination: Given that the product should be handled as potentially infectious, all waste should be decontaminated.[1] Follow your institution's established protocols for biohazardous waste, which may include autoclaving.

  • Containment of Liquid Waste: Absorb the liquid waste with an inert material. During this process, it is crucial to avoid the generation of aerosols.[1]

  • Packaging: Place the absorbed material into a container suitable for disposal.[1] The container must be clearly labeled as hazardous waste, indicating its contents.

  • Final Disposal: Dispose of the container and its contents in accordance with all applicable local, state, and federal regulations for hazardous and medical waste.[1] This typically involves transfer to your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

  • Avoid Drain Disposal: Due to the presence of sodium azide, do not dispose of this compound down the drain. Sodium azide can react with lead and copper in plumbing to form highly explosive metal azides.[1]

  • Spill Cleanup: In the event of a spill, absorb the liquid and place it in a suitable container for disposal.[1] Ensure proper ventilation and PPE are used during cleanup.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most recent version of the product's SDS.

References

Essential Safety and Handling Protocols for DH-376

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling hazardous materials in a laboratory setting. As of December 2025, "DH-376" does not correspond to a widely recognized chemical identifier. The information provided should be adapted to the specific, known hazards of the material you are working with, as outlined in its Safety Data Sheet (SDS).

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling the hypothetical substance this compound. It offers a procedural, step-by-step guide to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[1][2] A thorough risk assessment of the specific procedures involving this compound must be conducted to determine the necessary level of protection.

Minimum Recommended PPE for Handling this compound:

PPE CategorySpecificationStandard
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3]ANSI Z87.1
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or as specified in the SDS). Double gloving is recommended for enhanced protection.ASTM F739
Body Protection A flame-resistant lab coat, worn fully buttoned. For larger quantities or higher risk procedures, chemical-resistant aprons or suits may be necessary.NFPA 2112
Respiratory Protection A NIOSH-approved respirator may be required if work is not performed in a certified chemical fume hood, or if aerosolization is possible. The type of cartridge will depend on the specific hazards of this compound.NIOSH 42 CFR 84

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical to minimize the risk of exposure and accidents.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review Safety Data Sheet (SDS) for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood Certification prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transport Transport this compound in Secondary Containment prep_spill->handle_transport handle_weigh Weigh/Measure in a Ventilated Enclosure handle_transport->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Work Surfaces handle_procedure->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Step-by-Step Protocol for Preparing a 10mM Solution of this compound:

  • Preparation:

    • Review the SDS for this compound, paying close attention to solubility, reactivity, and specific handling instructions.

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood has a current certification sticker and that the sash is at the appropriate working height.

    • Confirm that a spill kit compatible with this compound is readily accessible.

  • Procedure:

    • Transport the stock container of this compound from its storage location to the fume hood in a secondary, shatter-proof container.

    • Inside the fume hood, carefully weigh the required amount of this compound.

    • Slowly add the weighed this compound to the desired solvent, stirring gently to avoid splashing.

    • Once the solution is prepared, securely cap and label the container.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent.

    • Dispose of all contaminated materials, including weigh boats and pipette tips, in a designated hazardous waste container.

    • Remove PPE, being careful to avoid self-contamination, and dispose of it in the appropriate waste stream.

    • Thoroughly wash hands with soap and water.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4][5][6][7][8]

Waste Management Workflow:

waste_gen Generation of this compound Waste waste_seg Segregate Waste Streams (Solid, Liquid, Sharps) waste_gen->waste_seg waste_container Use Designated, Compatible Waste Containers waste_seg->waste_container waste_label Label Container with 'Hazardous Waste' and Contents waste_container->waste_label waste_storage Store in Satellite Accumulation Area waste_label->waste_storage waste_pickup Arrange for Pickup by EH&S waste_storage->waste_pickup

This compound Waste Disposal Workflow

Key Disposal Considerations:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Containerization: All waste containers must be in good condition, compatible with this compound, and kept closed except when adding waste.[6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "this compound waste"), and an indication of the hazards.[6]

  • Accumulation: Follow your institution's guidelines for satellite accumulation of hazardous waste, ensuring that containers are stored in a designated area and do not exceed volume or time limits.[8]

  • Pickup and Disposal: Contact your institution's EH&S department to arrange for the pickup and final disposal of this compound waste. Never dispose of this compound down the drain or in the regular trash.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。